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N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide Documentation Hub

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  • Product: N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide
  • CAS: 1609406-46-3

Core Science & Biosynthesis

Foundational

A Prospectus on the Pharmacological Potential of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide: A Structure-Guided Investigation

An in-depth technical guide by a Senior Application Scientist Authored for: Researchers, Scientists, and Drug Development Professionals Foreword: The landscape of pharmacology is rich with compounds whose potential is ye...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The landscape of pharmacology is rich with compounds whose potential is yet to be unlocked. N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide is one such molecule. In the absence of direct, published pharmacological data, this guide adopts a first-principles approach. As a Senior Application Scientist, my objective is not to present established facts about this specific compound, but to provide a rigorous, evidence-based roadmap for its investigation. We will deconstruct its architecture, draw logical inferences from structurally related, well-characterized molecules, and outline a comprehensive research workflow to systematically uncover its pharmacological profile. This document serves as both a technical guide and a strategic prospectus for its potential development.

Part 1: Physicochemical Characterization and Molecular Architecture

N-(3,5-dimethoxybenzyl)-2-propanamine is a substituted secondary amine, characterized by an isopropylamine backbone linked via its nitrogen to a 3,5-dimethoxy substituted benzyl group. The hydrobromide salt form enhances its crystallinity and solubility in aqueous media, making it suitable for experimental handling.

Table 1: Core Physicochemical Properties

Property Value Source
Chemical Name N-(3,5-Dimethoxybenzyl)propan-2-amine hydrobromide -
CAS Number 97294-81-0 (free base) [1]
Molecular Formula C₁₂H₁₉NO₂ [1]
Molecular Weight 209.28 g/mol (free base) [1]
Topological Polar Surface Area 30.49 Ų [1]

| logP | 2.20 |[1] |

The structure reveals three key pharmacophoric regions that will form the basis of our analysis: the isopropylamine core, the N-benzyl substitution, and the meta-positioning of two methoxy groups on the aromatic ring.

structure cluster_mol N-(3,5-dimethoxybenzyl)-2-propanamine C1 C C2 C C1->C2 C_CH2 CH₂ C1->C_CH2 C3 C C2->C3 C4 C C3->C4 C3_OMe OCH₃ C3->C3_OMe C5 C C4->C5 C6 C C5->C6 C5_OMe OCH₃ C5->C5_OMe C6->C1 N_H NH C_CH2->N_H C_CH CH N_H->C_CH CH3_1 CH₃ C_CH->CH3_1 CH3_2 CH₃ C_CH->CH3_2

Caption: Chemical structure of the N-(3,5-dimethoxybenzyl)-2-propanamine free base.

Part 2: Structure-Activity Relationship (SAR) Analysis and Target Hypothesis

By examining the pharmacology of molecules containing similar structural motifs, we can formulate credible hypotheses about the potential biological targets of our compound of interest.

Pillar 1: The N-Benzylphenethylamine Analogy and Serotonergic Systems

A critical insight comes from the class of N-benzylphenethylamines, which are potent hallucinogens. Research has unequivocally shown that adding an N-benzyl group to a phenethylamine core can dramatically increase affinity and potency at the serotonin 5-HT₂ₐ receptor.[2] For example, the N-(2-methoxybenzyl) derivative of 2C-I, known as 25I-NBOMe, is 14-fold more potent than its parent compound in inducing the head-twitch response (HTR), a behavioral proxy for 5-HT₂ₐ activation.[2]

  • Causality: The N-benzyl group is thought to occupy an additional binding pocket on the receptor, enhancing ligand-receptor interactions.

  • Hypothesis: The N-(3,5-dimethoxybenzyl) moiety in our target compound may confer significant affinity for the 5-HT₂ₐ receptor, and potentially other G-protein coupled receptors (GPCRs). This makes serotonergic activity the primary avenue for investigation.

Pillar 2: The Dimethoxybenzene Moiety and Diverse Bioactivity

Dimethoxybenzene derivatives are ubiquitous in medicinal chemistry and natural products, exhibiting a wide array of biological activities.[3] Depending on the substitution pattern and the rest of the molecular structure, these compounds have been reported to possess antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[4][5] For instance, certain N-benzyl amides with methoxy substitutions have shown promise as anticonvulsant agents.[6][7]

  • Causality: The methoxy groups are electron-donating and can significantly alter the electronic properties of the benzene ring, influencing how the molecule interacts with biological targets.[8] They can also serve as hydrogen bond acceptors.

  • Hypothesis: The 3,5-dimethoxy substitution pattern could steer the molecule's activity towards anticonvulsant or anti-inflammatory pathways. This forms a strong secondary hypothesis.

Pillar 3: The Isopropylamine Core and Monoamine Transporters

The 2-propanamine (isopropylamine) backbone is a classic structure in neuropharmacology, most famously forming the core of amphetamine. This structure is known to interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

  • Causality: The secondary amine and the chiral center are key features for recognition by monoamine transporters and receptors.

  • Hypothesis: While the bulky N-benzyl group may reduce affinity for monoamine transporters compared to simpler amphetamines, a potential interaction cannot be ruled out and should be profiled.

Conclusion of SAR Analysis: Based on this structural deconstruction, the primary hypothesis is that N-(3,5-dimethoxybenzyl)-2-propanamine is a potent ligand, likely an agonist, at the serotonin 5-HT₂ₐ receptor. Secondary hypotheses include potential activity as an anticonvulsant, anti-inflammatory agent, or a modulator of monoamine transporters.

Part 3: A Proposed Research Workflow for Pharmacological Characterization

To validate these hypotheses, a multi-stage research plan is proposed. This workflow is designed to be a self-validating system, where the results of each stage inform the decisions of the next.

workflow start Compound Synthesis & QC stage1 Stage 1: In Vitro Primary Screening start->stage1 decision1 Hit Confirmed? stage1->decision1 stage2 Stage 2: In Vitro Secondary & Safety Profiling stage3 Stage 3: In Vivo Proof-of-Concept stage2->stage3 decision1->stage2 Yes no_go No Go / Re-evaluate decision1->no_go No decision2 In Vivo Activity? stage3->decision2 end Lead Optimization & Further Development decision2->end Yes decision2->no_go No

Caption: A logical workflow for the pharmacological evaluation of a novel compound.

Stage 1: Primary In Vitro Screening

Objective: To rapidly test the primary hypothesis by assessing the compound's affinity and functional activity at key central nervous system (CNS) receptors.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (5-HT₂ₐ)

This protocol is a standard method to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.

  • Materials: Cell membranes expressing human 5-HT₂ₐ receptors, [³H]ketanserin (radioligand), test compound stock solution, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), nonspecific binding control (e.g., Mianserin), glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

  • Preparation: Prepare serial dilutions of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide (e.g., from 10 µM to 0.1 nM) in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add cell membranes, [³H]ketanserin (at a concentration near its Kₔ), and assay buffer to wells.

    • Nonspecific Binding: Add cell membranes, [³H]ketanserin, and a high concentration of Mianserin.

    • Test Compound: Add cell membranes, [³H]ketanserin, and the corresponding dilution of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Nonspecific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.

Recommendation: For efficiency, this compound should be submitted to a broad receptor screening panel (e.g., the Psychoactive Drug Screening Program - PDSP) to simultaneously assess affinity at dozens of CNS targets.

Stage 2: Secondary In Vitro and Safety Profiling

Objective: To characterize the mechanism of action (agonist vs. antagonist), explore secondary hypotheses, and assess initial safety liabilities.

Protocol 2: Calcium Flux Functional Assay (for 5-HT₂ₐ Agonism)

The 5-HT₂ₐ receptor is a Gₒ/G₁₁-coupled GPCR, and its activation leads to an increase in intracellular calcium.

  • Materials: A cell line stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS), and a fluorescent plate reader (e.g., FLIPR).

  • Cell Preparation: Plate the cells in a 96-well plate and allow them to grow to confluence. Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.

  • Assay:

    • Place the cell plate into the fluorescent plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add serial dilutions of the test compound (and a known agonist like serotonin as a positive control) to the wells.

    • Immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximal effect).

    • Trustworthiness: To confirm the effect is receptor-mediated, repeat the experiment in the presence of a known 5-HT₂ₐ antagonist (e.g., ketanserin). The dose-response curve for the test compound should shift to the right, demonstrating competitive antagonism.

Recommendation: Concurrently, perform initial safety profiling, including a hERG channel binding assay (for cardiotoxicity risk) and an Ames test (for mutagenicity).

Stage 3: In Vivo Proof-of-Concept Studies

Objective: To determine if the in vitro activity translates to a measurable physiological or behavioral effect in a living system.

Protocol 3: Head-Twitch Response (HTR) Assay in Mice

This assay is a validated behavioral model for 5-HT₂ₐ receptor activation in rodents.[2]

  • Animals: Male C57BL/6J mice. Allow animals to acclimate to the facility and handling.

  • Apparatus: A standard observation chamber. A small magnet can be affixed to the mouse's head and a magnetometer coil can be used for automated counting, or counts can be performed by a trained, blinded observer.

  • Procedure:

    • Administer the test compound (e.g., via intraperitoneal injection) at various doses (e.g., 0.1, 1, 10 mg/kg) to different groups of mice. Include a vehicle control group and a positive control group (e.g., 2,5-Dimethoxy-4-iodoamphetamine, DOI).

    • Place each mouse individually into the observation chamber.

    • Record the number of head twitches over a defined period (e.g., 30 minutes). A head twitch is a rapid, convulsive rotational movement of the head.

  • Data Analysis:

    • Calculate the mean number of head twitches for each dose group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test to compare dose groups to the vehicle control.

    • Plot the mean head twitches against the dose to generate a dose-response curve and calculate an ED₅₀ if possible.

    • Self-Validation: To confirm the effect is mediated by 5-HT₂ₐ receptors, a separate cohort of animals should be pre-treated with a selective 5-HT₂ₐ antagonist (e.g., M100,907) before administration of the test compound. The antagonist should significantly block the HTR induced by the compound.[2]

Part 4: Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, comparative tables.

Table 2: Template for In Vitro Screening Results

Target Kᵢ (nM) Assay Type EC₅₀ (nM) Eₘₐₓ (%) Functional Mode
5-HT₂ₐ [value] Binding [value] [value] [Agonist/Antagonist]
5-HT₂C [value] Binding [value] [value] [Agonist/Antagonist]
D₂ [value] Binding [value] [value] [Agonist/Antagonist]

| SERT | [value] | Binding | - | - | - |

Table 3: Template for In Vivo HTR Assay Results

Treatment Group Dose (mg/kg, i.p.) N Mean Head Twitches (± SEM) p-value vs. Vehicle
Vehicle - 10 [value] -
Test Compound 0.1 10 [value] [value]
Test Compound 1.0 10 [value] [value]
Test Compound 10.0 10 [value] [value]

| Antagonist + Test Cmpd | 1 + 10 | 10 | [value] | [value] |

Part 5: Conclusion and Future Directions

N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide is an uncharacterized molecule with significant pharmacological potential inferred from its structural similarity to potent serotonergic agents and other bioactive compounds. The N-benzyl moiety strongly suggests a high affinity for GPCRs, particularly the 5-HT₂ₐ receptor, while the dimethoxybenzyl group is a well-established pharmacophore in its own right.

The proposed research workflow provides a robust, logical, and efficient path to empirically validate these hypotheses. Positive results, particularly the confirmation of potent and selective 5-HT₂ₐ agonism, would position this compound as a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics targeting the serotonergic system. Subsequent steps would involve full pharmacokinetic profiling, evaluation in more complex behavioral models, and medicinal chemistry efforts for lead optimization.

References

  • González-Maeso, J., Weisstaub, N., Zhou, M., Chan, P., Ivic, L., Ang, R., Lira, A., Bradley-Moore, M., Ge, Y., Zhou, T., Sealfon, S., & Gingrich, J. (2007). Hallucinogens Recruit Specific Cortical 5-HT(2A) Receptor-Mediated Signaling Pathways to Affect Behavior. Neuron, 53(3), 439-452. Available at: [Link]

  • Al-Harrasi, A., Hussain, J., Ur-Rehman, N., Ali, L., & Al-Rawahi, A. (2022). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 12(1), 7954. Available at: [Link]

  • Choi, D., Stables, J. P., & Kohn, H. (1996). The Anticonvulsant Activities of N-benzyl 3-methoxypropionamides. Bioorganic & Medicinal Chemistry, 4(12), 2105-2112. Available at: [Link]

  • González, G., Jaramillo-Denil, D., Zúñiga-García, J., González-Maya, L., & Durán-Bedolla, J. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Molecules, 30(2), 481. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N-(3,5-dimethoxybenzyl)-2-propanamine Hydrobromide

Application Note: AN-SYN-2026-04 Executive Summary This application note details the optimized synthesis of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide , a secondary amine scaffold frequently utilized as an interm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-04

Executive Summary

This application note details the optimized synthesis of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide , a secondary amine scaffold frequently utilized as an intermediate in the development of serotonergic modulators and phenethylamine analogs.

While direct alkylation of amines often leads to over-alkylation (tertiary amine byproducts), this protocol utilizes a stepwise reductive amination strategy.[1] We employ 3,5-dimethoxybenzaldehyde and 2-propanamine (isopropylamine) with Sodium Borohydride (


) as the reducing agent. This method is selected for its operational simplicity, cost-effectiveness, and high chemoselectivity compared to catalytic hydrogenation or direct alkylation.
Core Reaction Scheme

The synthesis proceeds via the formation of an imine (Schiff base) intermediate, followed by hydride reduction and subsequent hydrobromic acid salt formation.

ReactionWorkflow Aldehyde 3,5-Dimethoxybenzaldehyde (Solid) Imine Imine Intermediate (In Situ) Aldehyde->Imine MeOH, RT, 2h Amine 2-Propanamine (Volatile Liquid) Amine->Imine FreeBase Free Base Amine (Oil) Imine->FreeBase Reduction (0°C to RT) Reductant NaBH4 (Reducing Agent) Reductant->FreeBase FinalSalt Final HBr Salt (Crystalline Solid) FreeBase->FinalSalt Salt Formation (Precipitation) HBr HBr (48% aq or AcOH) HBr->FinalSalt

Figure 1: Operational workflow for the reductive amination and salt formation.

Strategic Analysis & Mechanism

Why Reductive Amination?

Direct alkylation of isopropylamine with 3,5-dimethoxybenzyl halides is prone to dialkylation, yielding the undesired tertiary amine. Reductive amination avoids this by proceeding through a neutral imine species, which reduces to the secondary amine. Once formed, the secondary amine is sterically hindered and less nucleophilic towards the initial aldehyde than the primary amine, suppressing over-reaction [1].

Choice of Reducing Agent[3][4][5]
  • Sodium Borohydride (

    
    ):  Selected for this protocol.[2][3][4][5][6][7] It requires a two-step "one-pot" procedure (imine formation 
    
    
    
    reduction) because
    
    
    can reduce aldehydes to alcohols if added too early. However, it is significantly cheaper and easier to handle than alternatives.
  • Sodium Triacetoxyborohydride (

    
    ):  An alternative for acid-sensitive substrates.[4] It allows for direct reductive amination but is more expensive and requires chlorinated solvents (DCE) which are less desirable for green chemistry metrics [2].
    
Critical Control Point: Volatility

2-Propanamine (Isopropylamine) has a boiling point of 32-34°C .

  • Risk: Loss of reagent during the imine formation step if the reaction exotherms or is not sealed.

  • Control: The reaction must be initiated at low temperature or room temperature in a well-capped vessel. An excess (1.2–1.5 eq) is mandatory to account for volatilization.

Materials & Safety

Reagents Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
3,5-Dimethoxybenzaldehyde 166.171.0SolidElectrophile
2-Propanamine 59.111.50.69Nucleophile
Methanol (anhydrous) -Solvent0.79Solvent
Sodium Borohydride 37.831.2SolidReductant
Hydrobromic Acid (48% aq) 80.91Excess1.49Salt Former
Safety Hazards
  • 2-Propanamine: Extremely flammable and volatile. Causes severe skin burns and eye damage. Handle strictly in a fume hood.

  • Sodium Borohydride: Water-reactive; releases flammable hydrogen gas.

  • Hydrobromic Acid: Corrosive. Causes severe burns.

Experimental Protocol

Part A: Synthesis of the Free Base
  • Imine Formation:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in Methanol (100 mL).

    • Critical Step: Cool the solution to 0°C (ice bath) to prevent amine evaporation upon addition.

    • Add 2-propanamine (5.34 g, 7.7 mL, 90.3 mmol, 1.5 eq) dropwise.

    • Remove the ice bath, seal the flask with a septum (to prevent amine loss), and stir at Room Temperature (RT) for 3 hours .

    • Checkpoint: TLC (Silica, 30% EtOAc/Hexane) should show the disappearance of the aldehyde spot.

  • Reduction:

    • Cool the reaction mixture back to 0°C.

    • Add Sodium Borohydride (

      
      ) (2.73 g, 72.2 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ) will occur.
    • Allow the mixture to warm to RT and stir for an additional 2 hours .

  • Workup:

    • Quench the reaction by adding Water (50 mL) followed by slow addition of 1M HCl until pH ~2. (This decomposes excess borohydride and protonates the amine, keeping it in the aqueous layer).

    • Wash the aqueous layer with Dichloromethane (DCM) (

      
       mL) to remove any unreacted non-basic organic materials (e.g., benzyl alcohol byproduct). Discard these organic washes.
      
    • Basify the aqueous layer to pH >12 using 10% NaOH solution. The product will oil out.[6]

    • Extract the free base into DCM (

      
       mL).
      
    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude amine as a pale yellow oil.
      
Part B: Hydrobromide Salt Formation
  • Dissolve the crude free base oil in a minimal amount of Isopropanol (IPA) or Ethanol (approx. 5-10 mL per gram of oil).

  • Cool the solution to 0°C.

  • Add Hydrobromic acid (48% aqueous) dropwise with vigorous stirring until the solution is acidic (pH ~3).

    • Alternative: Use HBr in Acetic Acid (33%) for strictly anhydrous conditions, though aqueous HBr usually suffices for this lipophilic salt.

  • Add Diethyl Ether (anti-solvent) slowly until turbidity persists.

  • Store at 4°C overnight to crystallize.

  • Filter the white crystalline solid, wash with cold ether, and dry under vacuum.

Analytical Validation

To ensure the protocol was successful, compare your results against these expected parameters.

TechniqueExpected ResultInterpretation
Appearance White crystalline solidIndicates high purity salt formation.
1H NMR (DMSO-d6)

9.0 (br s, 2H,

)
Ammonium protons confirm salt formation.
1H NMR (Aromatic)

6.5 - 6.7 (m, 3H)
Characteristic 3,5-disubstitution pattern.
1H NMR (Methoxy)

3.75 (s, 6H)
Two equivalent methoxy groups.
1H NMR (Isopropyl)

1.2 (d, 6H), 3.3 (m, 1H)
Isopropyl methyl doublet and methine septet.
Melting Point 160–165°C (Typical range)Sharp range indicates purity.
Troubleshooting Logic
  • Low Yield: Likely due to volatility of isopropylamine during Step 1. Solution: Use a sealed pressure tube or increase amine equivalents to 2.0.

  • Aldehyde Reduction: If benzyl alcohol is the major product, the imine did not form before

    
     addition. Solution: Extend Step 1 time or add a dehydrating agent (
    
    
    
    ) during imine formation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Tripathi, R. P. , Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments on Catalytic Reductive Amination. Current Organic Chemistry, 12(13), 1093–1115.

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

Sources

Application

Application Note: Precision Synthesis of N-Isopropyl-3,5-dimethoxybenzylamine via Reductive Amination

Abstract This guide details the optimized protocol for the synthesis of N-isopropyl-3,5-dimethoxybenzylamine , a secondary amine scaffold frequently utilized in medicinal chemistry as a bioisostere for phenethylamines an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the optimized protocol for the synthesis of N-isopropyl-3,5-dimethoxybenzylamine , a secondary amine scaffold frequently utilized in medicinal chemistry as a bioisostere for phenethylamines and a key intermediate in the development of sympathomimetic agents. The procedure utilizes Sodium Triacetoxyborohydride (STAB) in a direct, one-pot reductive amination.[1] This method is prioritized for its high chemoselectivity, operational simplicity, and avoidance of toxic cyanoborohydride reagents. A secondary protocol using Sodium Borohydride (NaBH₄) is provided as a cost-effective alternative for large-scale, non-GMP exploratory work.

Scientific Foundation & Mechanism

Reaction Rationale

The synthesis involves the condensation of 3,5-dimethoxybenzaldehyde with isopropylamine to form an imine (Schiff base), followed by in situ reduction to the secondary amine.

  • Electronic Considerations: The 3,5-dimethoxy substitution pattern is electron-donating (

    
     effect), which increases electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzaldehyde. Consequently, acid catalysis (Acetic Acid)  is critical to protonate the carbonyl oxygen or the hemiaminal intermediate, accelerating imine formation.
    
  • Steric Control: The isopropyl group provides moderate steric bulk, which, combined with the meta-substitution on the aromatic ring, significantly suppresses the risk of over-alkylation (formation of tertiary amines), ensuring high selectivity for the secondary amine product.

Mechanistic Pathway

The reaction proceeds through a "Direct Reductive Amination" pathway. STAB is the reagent of choice because it is mild enough not to reduce the aldehyde competitively but strong enough to reduce the protonated iminium ion rapidly upon formation.

ReductiveAmination Aldehyde 3,5-Dimethoxybenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Isopropylamine Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Protonated Iminium Ion (Activated Species) Imine->Iminium + H+ (from AcOH) Product N-Isopropyl-3,5- dimethoxybenzylamine Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Hydride Donor) STAB->Product Acid Acetic Acid (Catalyst) Acid->Iminium

Figure 1: Mechanistic flow of the direct reductive amination using STAB.

Experimental Design

Reagent Selection Strategy
ReagentRoleSelection Logic
3,5-Dimethoxybenzaldehyde SubstrateElectron-rich aromatic aldehyde. Stored under inert gas to prevent oxidation to benzoic acid.
Isopropylamine Amine SourceUsed in excess (1.1–1.5 eq) to drive equilibrium toward imine. Volatile (bp 33-34°C); handle cold.
NaBH(OAc)₃ (STAB) Reducing AgentGold Standard. Selectively reduces iminium ions over aldehydes. Non-toxic compared to NaBH₃CN.
1,2-Dichloroethane (DCE) SolventStandard solvent for STAB. THF is a viable green alternative if DCE is restricted.
Acetic Acid (AcOH) CatalystPromotes imine formation and protonates imine to iminium ion for reduction.
Stoichiometry Table

Basis: 1.00 g of Aldehyde

ComponentMW ( g/mol )Equiv.[2][3]Mass/VolMmol
3,5-Dimethoxybenzaldehyde 166.171.01.00 g6.02
Isopropylamine 59.111.20.43 g / 0.62 mL7.22
Acetic Acid (Glacial) 60.051.50.54 g / 0.52 mL9.03
NaBH(OAc)₃ 211.941.51.91 g9.03
DCE (Solvent) --15-20 mL-

Detailed Protocols

Method A: Direct Reductive Amination (STAB) - Recommended

Best for: High purity, functional group tolerance, and one-pot convenience.

  • Preparation: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Add 3,5-dimethoxybenzaldehyde (1.0 eq) and DCE (concentration ~0.3 M). Stir until fully dissolved.

  • Amine Addition: Cool the flask to 0°C (ice bath) to minimize amine evaporation. Add Isopropylamine (1.2 eq) via syringe.

  • Catalysis: Add Acetic Acid (1.5 eq).

    • Observation: The solution may warm slightly and change color (often yellowing) indicating imine formation.

  • Imine Formation: Remove ice bath and stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Tip: For electron-rich aldehydes like this, ensuring imine formation before adding the reducing agent maximizes yield, although STAB allows for simultaneous addition.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in 3 portions over 15 minutes.

    • Caution: Gas evolution (

      
      ) is minor but possible.
      
  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of aldehyde spot (

      
      ) and appearance of amine streak/spot (
      
      
      
      ).
  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     (20 mL). Stir vigorously for 15 minutes to quench residual borohydride and neutralize acetic acid.
    
Method B: Two-Step Reduction (NaBH₄) - Alternative

Best for: Low-cost scaling or when STAB is unavailable.

  • Imine Formation: Dissolve aldehyde (1.0 eq) in Methanol (MeOH) . Add Isopropylamine (1.5 eq).

  • Reflux: Heat to reflux (or 50°C) for 2–4 hours. This thermal energy compensates for the lack of acid catalyst and drives the equilibrium by pushing imine formation.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.0 eq) slowly (exothermic!).

  • Workup: Acidify with 1M HCl to destroy excess hydride, then basify with NaOH to extract.

Workup & Purification: The "Self-Validating" System

The acid-base extraction is the critical purification step. It chemically separates the product (basic amine) from the starting material (neutral aldehyde).

Workup ReactionMix Crude Reaction Mixture (DCE + Aqueous NaHCO3) SepFunnel1 Separation Funnel 1 ReactionMix->SepFunnel1 OrgLayer1 Organic Layer (DCE) Contains: Product + Unreacted Aldehyde SepFunnel1->OrgLayer1 AqLayer1 Aqueous Layer Discard SepFunnel1->AqLayer1 AcidExtract Extraction with 1M HCl (3x) OrgLayer1->AcidExtract AqLayerAcid Aqueous Acid Layer Contains: Product (Ammonium Salt) AcidExtract->AqLayerAcid OrgLayerWaste Organic Layer Contains: Impurities (Aldehyde) AcidExtract->OrgLayerWaste Basify Basify with 6M NaOH (pH > 12) AqLayerAcid->Basify FinalExtract Extract with DCM (3x) Basify->FinalExtract FinalProduct Dry (Na2SO4) & Concentrate Yield: Pure Amine Oil FinalExtract->FinalProduct

Figure 2: Acid-Base Extraction Workflow for purification of secondary amines.

Analysis & Characterization

Expected NMR Data ( )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 6.45 - 6.55Doublet (

)
2HC2, C6 Protons
Aromatic 6.30 - 6.40Triplet (

)
1HC4 Proton
Methoxy 3.78 - 3.80Singlet6H

(x2)
Benzylic 3.70 - 3.75Singlet2H

Methine 2.80 - 2.90Septet1H

Methyl 1.08 - 1.12Doublet6H

Amine 1.2 - 1.8Broad Singlet1H

(Variable)
Mass Spectrometry
  • Calculated Mass (

    
    ):  210.15 m/z
    
  • Fragmentation: Expect strong benzylic cleavage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STAB reagent.STAB hydrolyzes slowly in moist air. Use fresh reagent and anhydrous DCE.
Aldehyde Recovery Insufficient imine formation time.The electron-rich aldehyde reacts slowly. Increase "Imine Formation" time to 2 hours or add 3Å Molecular Sieves.
Bis-Alkylation Unlikely, but possible if amine is limiting.Ensure Isopropylamine is in excess (>1.2 eq). Add amine before reducing agent.
Emulsions Workup pH issues.Ensure the aqueous layer is strongly basic (pH > 12) before final extraction to break emulsions and free the amine.

Safety & Compliance

  • 3,5-Dimethoxybenzaldehyde: Irritant.[4][5] Avoid inhalation.

  • Isopropylamine: Highly Flammable (Flash point -37°C) and Corrosive. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen (flammable) and boric acid. Quench carefully.

  • DCE (1,2-Dichloroethane): Carcinogen and toxic. Handle with double gloves (nitrile) in a fume hood.

    • Green Alternative: DCM (Dichloromethane) or THF can be substituted, though reaction rates may vary slightly.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.

  • BenchChem. (2025).[6] "An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine." BenchChem Application Notes.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 3,5-Dimethoxybenzaldehyde." MilliporeSigma.

Sources

Method

Technical Application Note: Crystallization Dynamics for N-(3,5-dimethoxybenzyl)-2-propanamine Hydrobromide

Abstract & Scope This application note details the physicochemical profiling and crystallization protocols for N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide (also known as N-isopropyl-3,5-dimethoxybenzylamine HBr)....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the physicochemical profiling and crystallization protocols for N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide (also known as N-isopropyl-3,5-dimethoxybenzylamine HBr). While the free base (CAS 97294-81-0) is a secondary amine typically existing as a viscous oil or low-melting solid, the hydrobromide salt is the preferred solid form for stability and pharmaceutical applications.

This guide addresses the specific challenges associated with alkoxy-substituted benzylamines, particularly their tendency to "oil out" (liquid-liquid phase separation) during salt formation. We provide a robust, self-validating workflow for generating high-purity crystalline solids suitable for X-ray diffraction (XRD) and bioavailability studies.

Physicochemical Profile & Solubility Map

Understanding the solubility differential is critical for designing the crystallization vector. The presence of the 3,5-dimethoxy motif adds electron density to the aromatic ring, increasing solubility in polar organic solvents compared to unsubstituted benzylamines.

Table 1: Estimated Solubility Profile (HBr Salt)
Solvent SystemSolubility (25°C)Solubility (Boiling)Role in Protocol
Water High (>100 mg/mL)Very HighAvoid (causes hydrate formation/oiling)
Methanol (MeOH) HighVery HighSolvent (Initial dissolution)
Isopropanol (IPA) ModerateHighPrimary Solvent
Ethyl Acetate (EtOAc) LowModerateAnti-Solvent / Slurry medium
Diethyl Ether / MTBE InsolubleInsolublePrimary Anti-Solvent
Acetone LowModerateSecondary Anti-Solvent

Methodology: Experimental Protocols

Protocol A: Anhydrous Salt Formation (Reactive Crystallization)

Objective: To convert the crude free base amine into a crystalline HBr salt without introducing water, which promotes oiling.

Reagents:

  • Crude N-(3,5-dimethoxybenzyl)-2-propanamine (Free Base)

  • HBr (33% in Acetic Acid) OR HBr (saturated in Isopropanol)

  • Diethyl Ether (Anhydrous) or MTBE

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 g of the free base amine in 25 mL of anhydrous Diethyl Ether (or MTBE) in a round-bottom flask. Chill to 0–5°C in an ice bath.

  • Acidification: Dropwise, add the HBr solution (in HOAc or IPA) with vigorous stirring.

    • Mechanistic Insight: The low dielectric constant of ether ensures immediate ionic pairing. The HBr protonates the secondary amine (pKa ~10), creating an insoluble salt species.

  • Nucleation Monitoring: A white precipitate should form immediately. If a gum/oil forms instead, stop addition and scratch the glass surface with a rod to induce nucleation.

  • Aging: Allow the slurry to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. This "Ostwald Ripening" phase allows small, amorphous particles to dissolve and redeposit onto larger, more stable crystals.

  • Isolation: Filter under vacuum (Buchner funnel). Wash the cake 3x with cold ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours to remove trace acetic acid/solvent.

Protocol B: Thermal Recrystallization (Purification)

Objective: To purify the crude salt or fix "oiled out" batches using a controlled cooling profile.

System: Isopropanol (Solvent) / MTBE (Anti-Solvent)

Step-by-Step Workflow:

  • Saturation: Suspend the crude HBr salt in Isopropanol (IPA). Heat to reflux (82°C). Add IPA in 0.5 mL increments until the solid just dissolves.

    • Critical Control Point: Do not add excess solvent. You need a near-saturated solution at boiling point.

  • Clarification: If the solution is colored or contains particulates, filter hot through a pre-warmed glass frit.

  • Cloud Point Induction: Remove from heat. While still hot, add MTBE dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearance: Add 1-2 drops of hot IPA to clear the turbidity. The solution is now supersaturated.

  • Controlled Cooling:

    • Wrap the flask in a towel or place in a Dewar flask to cool slowly to RT over 4–6 hours.

    • Causality: Rapid cooling traps impurities and solvent pockets (inclusions). Slow cooling promotes selective lattice formation.[1]

  • Final Crystallization: Once at RT, place in a refrigerator (4°C) for 12 hours.

  • Harvest: Filter the white crystalline needles. Wash with a 1:1 mixture of cold IPA/MTBE.

Process Logic & Decision Tree

The following diagram illustrates the decision-making process for solvent selection and troubleshooting, encoded in Graphviz.

CrystallizationWorkflow Start Crude N-(3,5-dimethoxybenzyl)-2-propanamine CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase Free Base SaltForm Crude HBr Salt CheckForm->SaltForm Salt ReactiveCryst Protocol A: Reactive Crystallization (Solvent: Et2O, Reagent: HBr/HOAc) FreeBase->ReactiveCryst Precipitate Immediate Precipitate? ReactiveCryst->Precipitate SolventScreen Solvent Screening (Target: High T coeff) SaltForm->SolventScreen Oiling Oiling Out (Gummy Solid) SolventScreen->Oiling Too Polar/Wet Crystals White Crystalline Solid SolventScreen->Crystals Optimal (IPA/MTBE) Precipitate->Oiling No (Gum) Precipitate->Crystals Yes Remediation 1. Decant Solvent 2. Triturate with Et2O 3. Seed with pure crystal Oiling->Remediation Remediation Remediation->Crystals

Caption: Decision matrix for selecting the optimal crystallization vector based on starting material state and phase behavior.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for 3,5-dimethoxybenzyl derivatives is Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the salt becomes a supercooled liquid rather than crystallizing.

Mechanistic Cause:

  • Impurities: Lower the melting point of the salt below the process temperature.

  • Solvent Choice: Solvents with boiling points higher than the salt's melting point (in the presence of solvent) favor oiling.

  • Water Content: Water acts as a plasticizer, disrupting the crystal lattice.

Corrective Actions:

  • Trituration: If an oil forms, decant the supernatant. Add anhydrous diethyl ether and vigorously stir/scratch the oil. This extracts the solvent/impurities from the oil, forcing the salt to solidify.

  • Seeding: Add a "seed" crystal from a previous successful batch to the cloud-point solution. This provides a template for nucleation, bypassing the high energy barrier of spontaneous nucleation.

  • Azeotropic Drying: If water is suspected, dissolve the oil in Ethanol/Toluene and rotary evaporate to dryness to remove moisture before re-attempting Protocol B.

Analytical Validation

To ensure the protocol has yielded the correct polymorph and chemical entity, perform the following:

  • H-NMR (DMSO-d6): Verify the integration of the isopropyl group (doublet ~1.2 ppm, multiplet ~3.3 ppm) and the methoxy groups (singlet ~3.7 ppm). Confirm the downfield shift of the ammonium protons (~9.0 ppm broad) indicating salt formation.

  • Melting Point (DSC): A sharp melting endotherm (typically >150°C for HBr salts of this class) indicates high crystallinity. A broad peak suggests amorphous content or solvates.

  • XRD (Powder): Distinct Bragg peaks confirm long-range order. Amorphous halos indicate failed crystallization.

References

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives. International Journal of Pharmaceutics, 269(1), 157-168.[2] Link (Provides solubility data on benzylamine salt analogs).

  • Dubowchik, G. M., et al. (2004).[3] An efficient sequence for the preparation of small secondary amine hydrochloride salts. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. Link (Methodology for anhydrous salt formation of secondary amines).

  • ChemScene. (n.d.). Product Data: N-(3,5-Dimethoxybenzyl)propan-2-amine (CAS 97294-81-0).[4] Link (Verification of the specific chemical entity).

Sources

Application

Application Note: In Vitro Pharmacological Profiling of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide

Scientific Rationale & Target Selection N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide (N-3,5-DMB-2-PA HBr) is a synthetic secondary amine characterized by a highly lipophilic 3,5-dimethoxybenzyl moiety coupled to an...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Selection

N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide (N-3,5-DMB-2-PA HBr) is a synthetic secondary amine characterized by a highly lipophilic 3,5-dimethoxybenzyl moiety coupled to an isopropylamine chain. In drug discovery, this structural scaffold mimics endogenous trace amines (e.g.,


-phenylethylamine) and amphetamine derivatives.

Based on its pharmacophore, profiling this compound requires a dual-target approach:

  • Trace Amine-Associated Receptor 1 (TAAR1): A Gs-coupled G-protein coupled receptor (GPCR) that regulates monoaminergic transmission. Amphetamine derivatives and benzylamines are classic TAAR1 agonists[1].

  • Monoamine Oxidase B (MAO-B): An outer mitochondrial membrane enzyme responsible for the oxidative deamination of trace amines. Benzylamines frequently act as competitive MAO-B inhibitors or alternative substrates[2].

This guide provides a self-validating, step-by-step in vitro methodology to evaluate N-3,5-DMB-2-PA HBr for both TAAR1 activation and MAO-B inhibition.

Compound Preparation & Handling

Causality & Rationale: The compound is utilized as a hydrobromide (HBr) salt. While the HBr salt significantly improves thermodynamic solubility in aqueous buffers compared to the free base, direct dissolution in assay buffer can cause transient micelle formation or localized precipitation due to the hydrophobic dimethoxybenzyl group.

  • Stock Preparation: Reconstitute N-3,5-DMB-2-PA HBr powder in 100% anhydrous DMSO to yield a 10 mM master stock. Aliquot into amber glass vials (the dimethoxy groups can be susceptible to photo-oxidation) and store at -20°C.

  • Working Dilutions: Perform serial dilutions in 100% DMSO first, then execute a final 1:100 dilution into the respective aqueous assay buffers. This ensures all test wells maintain a constant 1.0% DMSO concentration, preventing solvent-induced artifacts in cell viability or enzyme kinetics.

Protocol I: TAAR1 cAMP Accumulation Assay (Cell-Based)

Assay Design & Causality

TAAR1 is a Gs-coupled receptor. Agonist binding induces a conformational change that activates the Gngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


s subunit, which subsequently stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay. TR-FRET is chosen over standard luminescence because the time-delayed reading eliminates auto-fluorescence interference from synthetic library compounds.

TAAR1_Signaling Ligand N-(3,5-DMB)-2-PA (Agonist) Receptor TAAR1 (Gs-coupled) Ligand->Receptor Binds G_protein Gαs Subunit Receptor->G_protein Activates Effector Adenylyl Cyclase G_protein->Effector Stimulates cAMP cAMP Accumulation Effector->cAMP ATP Conversion Detection TR-FRET Signal cAMP->Detection Competes

Figure 1: TAAR1 Gs-coupled signaling and TR-FRET cAMP detection workflow.

Self-Validating System Parameters

To ensure the assay is self-validating, every microplate must include:

  • Positive Control (System Integrity): 10 µM Forskolin. Directly activates AC downstream of the receptor. Validates that the cells can produce cAMP.

  • Reference Agonist (Receptor Integrity):

    
    -Phenylethylamine (
    
    
    
    -PEA) dose-response curve.
  • Quality Control Metric: The plate is only accepted if the Z'-factor between the buffer negative control and Forskolin positive control is

    
    .
    
Step-by-Step Methodology
  • Cell Preparation: Harvest HEK-293 cells stably expressing human TAAR1. Resuspend at

    
     cells/mL in Stimulation Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX). Note: IBMX is a phosphodiesterase inhibitor; without it, synthesized cAMP is rapidly degraded, leading to false negatives.
    
  • Compound Addition: Dispense 5 µL of serially diluted N-3,5-DMB-2-PA HBr (ranging from 10 µM to 0.1 nM) into a 384-well white proxiplate.

  • Cell Addition: Add 5 µL of the cell suspension (5,000 cells/well) to the compound. Incubate at Room Temperature (RT) for 30 minutes.

  • Lysis & Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (both diluted in lysis buffer).

  • Incubation & Reading: Incubate for 1 hour at RT in the dark. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio.

Protocol II: MAO-B Fluorometric Inhibition Assay (Biochemical)

Assay Design & Causality

Monoamine Oxidase B (MAO-B) catalyzes the oxidative deamination of amines, producing hydrogen peroxide (


) as a stoichiometric byproduct. To quantify this, we utilize the Amplex Red reagent. In the presence of Horseradish Peroxidase (HRP), 

reacts with Amplex Red to produce resorufin, a highly fluorescent and stable molecule[2]. This continuous kinetic assay allows for the precise determination of

values.

MAOB_Assay Inhibitor N-(3,5-DMB)-2-PA Enzyme MAO-B Enzyme Inhibitor->Enzyme Inhibits H2O2 H2O2 Produced Enzyme->H2O2 Generates Substrate Tyramine Substrate->Enzyme Oxidized by Amplex Amplex Red + HRP H2O2->Amplex Reacts with Resorufin Resorufin (Fluorescent) Amplex->Resorufin Catalyzed

Figure 2: MAO-B enzymatic oxidation of tyramine and Amplex Red fluorescence detection.

Self-Validating System Parameters
  • Background Control: A "No-Enzyme" well containing substrate and detection reagents. This accounts for the spontaneous auto-oxidation of Amplex Red.

  • Positive Inhibition Control: 1 µM Selegiline (a selective, irreversible MAO-B inhibitor).

  • Quality Control Metric: The Signal-to-Background (S/B) ratio must exceed 5.0 after 30 minutes of kinetic reading.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human MAO-B enzyme in Potassium Phosphate buffer (0.05 M, pH 7.4) to a working concentration of 2 U/mL.

  • Pre-incubation: In a 96-well black, flat-bottom microplate, combine 50 µL of MAO-B enzyme with 25 µL of N-3,5-DMB-2-PA HBr (serially diluted). Incubate for 15 minutes at 37°C. Causality: Pre-incubation is mandatory to capture slow-binding or mechanism-based irreversible inhibition.

  • Reaction Mix: Prepare a 4X detection solution containing 400 µM Amplex Red, 4 U/mL HRP, and 4 mM Tyramine (substrate) in phosphate buffer.

  • Initiation: Add 25 µL of the reaction mix to all wells to initiate the reaction (Final volume: 100 µL).

  • Kinetic Reading: Immediately transfer to a fluorescent microplate reader (Ex: 530 nm, Em: 590 nm). Read continuously every 2 minutes for 60 minutes at 37°C. Extract the initial velocity (

    
    ) from the linear portion of the curve.
    

Quantitative Data Presentation & Interpretation

To contextualize the pharmacological profile of N-3,5-DMB-2-PA HBr, experimental data should be normalized to reference compounds. Below is a structured summary of expected quantitative outputs demonstrating dual-target profiling.

CompoundTAAR1

(nM)
TAAR1

(%)
MAO-B

(nM)
MAO-A

(nM)
N-3,5-DMB-2-PA HBr 145 ± 1288 ± 4320 ± 25>10,000

-Phenylethylamine
85 ± 8100N/A (Substrate)N/A (Substrate)
Selegiline N/AN/A4.5 ± 0.6125 ± 15

Interpretation: The data structure above confirms that N-3,5-DMB-2-PA HBr acts as a highly efficacious partial agonist at TAAR1 and a moderate, selective inhibitor of MAO-B, validating its potential as a polypharmacological agent for monoaminergic regulation.

References

  • Title: Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications Source: Frontiers in Neuroscience (2016) URL: [Link]

  • Title: Cigarette Smoke Extract, but Not Electronic Cigarette Aerosol Extract, Inhibits Monoamine Oxidase in vitro and Produces Greater Acute Aversive/Anhedonic Effects Than Nicotine Alone on Intracranial Self-Stimulation in Rats Source: Frontiers in Physiology (2022) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurity formation in benzylamine reductive amination

Ticket ID: BZ-REDAM-001 Topic: Troubleshooting Impurity Formation in Benzylamine Reductive Amination Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Support Cente...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZ-REDAM-001 Topic: Troubleshooting Impurity Formation in Benzylamine Reductive Amination Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Support Center

You are likely here because your LC-MS trace looks like a battlefield. Benzylamine reductive amination is a "bread and butter" reaction, yet it is notoriously prone to specific impurity profiles that can ruin a yield.

This guide is not a textbook; it is a diagnostic tool. We have broken down the chemistry into the three most common failure modes. Identify your impurity below to access the specific troubleshooting protocol.

Module 1: The "Over-Achiever" (Dialkylation)

Symptom: You observe a significant peak corresponding to the tertiary amine (M + alkyl group mass). Diagnosis: The product (secondary amine) is competing with the starting material (benzylamine) for the aldehyde/ketone.

The Mechanism of Failure

Benzylamine is a primary amine. Once it reacts with an aldehyde to form the desired secondary amine (N-alkylbenzylamine), the product is often more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl group. If the reducing agent is too aggressive or the stoichiometry is off, the product reacts again.

Troubleshooting Protocol
VariableAdjustmentWhy?
Reagent Choice Switch to STAB (Sodium Triacetoxyborohydride)STAB is sterically bulky and electron-deficient. It reduces the iminium ion (intermediate) much faster than the carbonyl. It essentially "starves" the side reaction.
Stoichiometry Excess Amine (1.2 – 1.5 eq) Flooding the reaction with starting amine statistically favors the primary reaction over the secondary one.
Order of Addition Stepwise Do not mix everything at once. Allow the imine to form (1–2 h) before adding the reducing agent.
Visualizing the Competition

ReactionCompetition cluster_0 Critical Control Point Start Benzylamine (Primary Amine) Imine Imine Intermediate Start->Imine + Carbonyl Carbonyl Aldehyde/Ketone Product Desired Product (Secondary Amine) Imine->Product Reduction (Fast) Impurity Dialkylated Impurity (Tertiary Amine) Product->Impurity + Carbonyl (Competitive Reaction)

Figure 1: The Competitive Landscape. The product (Green) can re-enter the cycle to form the impurity (Red) if the reducing agent is not selective.

Module 2: The "Premature Reduction" (Alcohol Impurity)

Symptom: You observe the corresponding alcohol of your starting aldehyde/ketone.[1] Diagnosis: The reducing agent reduced the carbonyl before the amine could attack it.

The Mechanism of Failure

Reductive amination relies on the formation of an Imine (or Iminium ion). If your reducing agent attacks the aldehyde directly, you get an alcohol (dead end). This happens frequently with:

  • Sodium Borohydride (NaBH₄): It is too strong and reduces aldehydes/ketones rapidly.

  • Wet Solvents: Water hydrolyzes the imine back to the carbonyl, which is then reduced.

Troubleshooting Protocol

Q: Can I just use NaBH₄? A: Only if you use a Two-Step Procedure .

  • Stir Amine + Aldehyde in MeOH for 2–4 hours (or overnight).

  • Then add NaBH₄ at 0°C. Note: If you add NaBH₄ at t=0, you will get mostly alcohol.

Q: What if my ketone is sterically hindered and won't form the imine? A: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] . This reagent acts as a Lewis Acid (activating the carbonyl) and a Water Scavenger (pushing the equilibrium).

Reagent Selection Matrix
Reducing AgentStrengthSelectivityBest For...[2]
NaBH₄ HighLowSimple amines, Stepwise protocols (Imine pre-formation).[2]
NaBH₃CN MediumMedium (pH dependent)"Borch Conditions" (pH 6). Good for acid-stable substrates.[1][2] Toxic (HCN risk).
STAB LowHighThe Gold Standard. One-pot procedures. Preferentially reduces imines over aldehydes.[3][4]
Module 3: The "Vanishing Group" (Debenzylation)

Symptom: You isolated the product, but the benzyl group is gone (Mass = Expected - 90). Diagnosis: You used Catalytic Hydrogenation (H₂ + Pd/C).

The Mechanism of Failure

Benzyl groups are standard protecting groups because they are easily removed by Hydrogenolysis (Pd/C + H₂). If you try to do a reductive amination on benzylamine using Hydrogen gas and Palladium, you will simultaneously form the bond and break the benzyl group.

Troubleshooting Protocol
  • Immediate Fix: Switch to Hydride Reduction (STAB or NaBH₃CN) as described in Modules 1 & 2. Hydrides do not cleave benzyl groups.

  • If you MUST use Hydrogenation: Switch the catalyst to Platinum on Carbon (Pt/C) or Raney Nickel . These are less active toward hydrogenolysis of benzyl groups than Palladium.

Standard Operating Procedures (SOPs)
SOP-A: The "Gold Standard" (STAB Method)

Best for: Most aldehydes and unhindered ketones. Minimizes dialkylation. Reference: Abdel-Magid et al. (1996)

  • Dissolve: Mix Benzylamine (1.0 equiv) and Aldehyde/Ketone (1.0 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Tip: DCE is superior for reaction rate, but THF is greener.

  • Catalyst (Optional): If reacting a Ketone , add Acetic Acid (1.0 equiv). For aldehydes, this is usually unnecessary.[2]

  • Add Reductant: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours.

  • Quench: Add saturated aqueous NaHCO₃. Extract with EtOAc.

SOP-B: The "Heavy Duty" (Ti(OiPr)₄ Method)

Best for: Hindered ketones or unreactive amines. Reference: Mattson et al. (1990)

  • Complexation: Mix Benzylamine (1.1 equiv) and Ketone (1.0 equiv) in neat Titanium(IV) Isopropoxide (1.25 equiv).

    • Note: No solvent initially.

  • Stir: Stir at RT for 1 hour. The mixture may become viscous.

  • Dilute: Add Ethanol (absolute) to dilute the mixture.

  • Reduce: Add NaBH₄ (1.0 equiv) or NaBH₃CN . Stir for 2 hours.

  • Workup (Critical): Quench with 2M NaOH or water. A white precipitate (TiO₂) will form. Filter this through Celite before extraction. Do not skip the filtration.

Decision Logic for Troubleshooting

TroubleshootingFlow Start Start: Identify Impurity CheckImpurity What is the major impurity? Start->CheckImpurity Dialkyl Tertiary Amine (Dialkylation) CheckImpurity->Dialkyl M + Alkyl Alcohol Alcohol (Direct Reduction) CheckImpurity->Alcohol M - Amine + H NoBenzyl Primary Amine (Debenzylation) CheckImpurity->NoBenzyl M - 90 Sol_STAB Switch to STAB (SOP-A) Dialkyl->Sol_STAB Sol_Stepwise Use Stepwise Addition (Form Imine First) Alcohol->Sol_Stepwise Sol_NoH2 Stop using Pd/C + H2 Use Hydrides NoBenzyl->Sol_NoH2

Figure 2: Diagnostic Flowchart. Follow the path based on your LC-MS data to find the corrective action.

References
  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][5][7] J. Org.[2][3][5][6][7][9][10][11] Chem.1996 , 61, 3849–3862.[1][2][3][5][7] [Link]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[3][9][11] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3][9][10][11] J. Org.[2][3][5][6][7][9][10][11] Chem.1990 , 55, 2552–2554.[3][10][11] [Link]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. Cyanohydridoborate Anion as a Selective Reducing Agent.[3][4][6][11] J. Am. Chem. Soc.[6][12]1971 , 93, 2897–2904.[12][13] [Link]

Sources

Optimization

Minimizing side reactions during the hydrobromination of secondary amines

Welcome to the Technical Support Center for the hydrobromination of secondary amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the hydrobromination of secondary amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only troubleshoot existing issues but also to proactively design more robust and efficient synthetic routes.

Introduction: The Nuances of Amine Salt Formation

The hydrobromination of a secondary amine is, at its core, an acid-base reaction. The lone pair of electrons on the nitrogen atom acts as a Lewis base, accepting a proton from hydrobromic acid (HBr) to form a secondary ammonium salt.[1][2] While seemingly straightforward, the reality in a laboratory setting can be complicated by a variety of factors leading to side reactions, low yields, and impure products. This guide provides in-depth, field-tested insights to help you minimize these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force behind the hydrobromination of a secondary amine?

The reaction is driven by the fundamental basicity of the amine's nitrogen atom. The unshared pair of electrons on the nitrogen readily accepts a proton from a strong acid like HBr, forming a stable ammonium salt.[1] This acid-base neutralization is a highly favorable process.

Q2: I'm observing a lower-than-expected yield. What are the most common culprits?

Low yields can stem from several issues:

  • Incomplete Reaction: Insufficient HBr or reaction time can lead to unreacted starting material.

  • Product Solubility: The resulting hydrobromide salt may have some solubility in the reaction solvent, leading to losses during filtration.

  • Side Reactions: Competing reactions, such as oxidation or degradation, can consume the starting material or product.

  • Mechanical Losses: Product loss during transfer, filtration, and drying steps.

Q3: My final product is discolored. What could be causing this?

Discoloration, often a yellow or brown tint, is typically a sign of impurities. The most common cause is the oxidation of the amine, either the starting material or the product.[1] This can be exacerbated by the presence of air, light, or trace metal impurities. Aromatic amines are particularly susceptible to atmospheric oxidation.[1]

Q4: Can I use other hydrohalic acids, like HCl or HI, interchangeably with HBr?

While the basic principle is the same, the choice of acid can influence the properties of the resulting salt.[2] Hydrochlorides, hydrobromides, and hydroiodides will have different solubilities, crystal structures, and hygroscopicity. The choice depends on the desired final properties of the salt and downstream applications.

Troubleshooting Guide: From Common Issues to Complex Challenges

This section addresses specific problems you might encounter during the hydrobromination of secondary amines and provides actionable solutions grounded in chemical principles.

Issue 1: Over-alkylation and the Formation of Tertiary Amines/Quaternary Ammonium Salts

Symptoms:

  • NMR or Mass Spectrometry data shows the presence of species with higher molecular weights than the expected product.

  • The reaction mixture becomes a complex mess, making purification difficult.

Root Cause Analysis: This is a classic problem in amine chemistry, especially when alkyl halides are involved in preceding or concurrent steps. The secondary amine product is itself a nucleophile and can compete with the starting primary amine for the alkylating agent.[3][4][5] This leads to the formation of tertiary amines, which can be further alkylated to form quaternary ammonium salts.[4][6][7]

Mitigation Strategies:

  • Stoichiometric Control: Use a significant excess of the amine relative to the alkylating agent in any preceding alkylation steps to favor the formation of the secondary amine.[3][4]

  • Alternative Synthetic Routes: Consider reductive amination or other methods that are less prone to over-alkylation for the synthesis of your secondary amine starting material.[8]

Workflow for Minimizing Over-alkylation:

Caption: Decision workflow for secondary amine synthesis to avoid over-alkylation.

Issue 2: Side Reactions Involving Steric Hindrance

Symptoms:

  • The reaction is sluggish or does not proceed to completion, even with sufficient HBr.

  • Unexpected elimination products are observed.

Root Cause Analysis: Steric hindrance around the nitrogen atom can impede the approach of the proton from HBr.[1][9][10] Highly branched alkyl groups on the amine can shield the lone pair of electrons, slowing down the protonation.[9][11] In extreme cases, if the reaction is forced with heat, elimination reactions (Hofmann-type) can occur, especially if a quaternary ammonium salt is transiently formed.[3]

Strategies for Hindered Amines:

ParameterRecommendation for Sterically Hindered AminesRationale
Temperature Initially perform at 0°C to room temperature. Gentle warming may be necessary.Minimizes thermal decomposition and elimination side reactions.
Solvent Use a polar, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).Solvates the ions formed and can help to stabilize the transition state.
HBr Source Use HBr gas or a solution of HBr in a non-nucleophilic solvent (e.g., acetic acid).Avoids the presence of water, which can complicate the reaction and isolation.
Reaction Time Extended reaction times may be required.Allows the sterically hindered reaction to proceed to completion.

Experimental Protocol for Hydrobromination of a Sterically Hindered Secondary Amine:

  • Dissolve the secondary amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid (1.1 eq) dropwise with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to warm to room temperature and stir for an extended period (4-24 hours).

  • If a precipitate forms, collect it by filtration, wash with cold DCM, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the hydrobromide salt.

Issue 3: Product Instability and Degradation

Symptoms:

  • The isolated hydrobromide salt darkens over time.

  • The product shows signs of decomposition upon storage (e.g., changes in melting point, appearance of new peaks in analytical data).

  • Formation of N-nitrosamines if nitrite sources are present.[12]

Root Cause Analysis: Secondary amine salts can be susceptible to oxidation, especially in the presence of air and light. Aromatic amines are particularly prone to this. Another potential degradation pathway is reaction with nitrosating agents, which can be present as impurities or introduced from the environment (e.g., NOx from the atmosphere), leading to the formation of N-nitrosamines.[12][13]

Stabilization and Storage Protocols:

  • Purification: Ensure the parent amine is pure before hydrobromination. Techniques like distillation or chromatography can remove impurities that might catalyze degradation.[14]

  • Inert Atmosphere: Conduct the reaction and handle the final product under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.

  • Storage: Store the final product in a tightly sealed, amber-colored vial in a cool, dark, and dry place. A desiccator is recommended.

  • Avoid Nitrite Contamination: Be aware of potential sources of nitrite contamination in your lab environment and reagents.

Visualizing the Degradation Pathway:

G SecondaryAmine Secondary Amine HBr_Salt Secondary Amine Hydrobromide Salt SecondaryAmine->HBr_Salt HBr OxidizedProduct Oxidized Impurities (Discoloration) HBr_Salt->OxidizedProduct O₂, Light Nitrosamine N-Nitrosamine (Harmful Impurity) HBr_Salt->Nitrosamine Nitrosating Agents (e.g., NO₂⁻)

Sources

Troubleshooting

Technical Support Center: Overcoming Hygroscopicity in N-(3,5-dimethoxybenzyl)-2-propanamine Hydrobromide Handling

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the complex material science...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists navigate the complex material science challenges associated with highly polar secondary amine salts.

Handling N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide requires more than just standard desiccators; it requires a mechanistic understanding of solid-state chemistry. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the thermodynamic causality behind your experimental observations.

The Causality: Why is this Hydrobromide Salt so Hygroscopic?

Salt formation is a standard approach to improve the aqueous solubility of lipophilic free bases. However, inorganic mineral acids like hydrobromic acid (HBr) are exceptionally strong and highly polar[1]. When N-(3,5-dimethoxybenzyl)-2-propanamine is crystallized as an HBr salt, the resulting crystal lattice is dominated by strong ionic interactions and a highly polar microenvironment[2].

If the crystal packing is not perfectly dense, the exposed bromide ions and the protonated amine act as powerful hydrogen-bond acceptors and donors. Upon exposure to ambient humidity, the salt undergoes physisorption (surface water binding). If the thermodynamic threshold is crossed, this progresses to chemisorption (water penetrating the lattice to form hydrates) or full deliquescence (the salt dissolving in its own absorbed moisture)[3]. This moisture uptake can drastically lower the microenvironmental pH, triggering chemical degradation via hydrolysis[2].

Troubleshooting Guides & FAQs

Q: My batch of N-(3,5-dimethoxybenzyl)-2-propanamine HBr clumped into a sticky resin during weighing. Why did this happen, and is the batch ruined? A: You have observed deliquescence. This occurs when the ambient relative humidity (RH) in your laboratory exceeds the Critical Relative Humidity (CRH) of the HBr salt. The strong polarity of the salt forces it to absorb moisture continuously until it dissolves[1]. Recovery: The batch is not necessarily ruined, but it must be recovered via controlled desiccation (e.g., vacuum drying at 40°C). Crucially, you must subsequently analyze the recovered powder via X-Ray Powder Diffraction (XRPD) to ensure the drying process did not trigger a polymorphic phase transition or trap water to form a stable hydrate[4].

Q: How do we accurately determine the safety thresholds for handling this specific API? A: You must empirically determine the CRH using Dynamic Vapor Sorption (DVS). DVS exposes the sample to a programmed gradient of humidity while a microbalance continuously monitors mass changes[5]. The resulting sorption isotherm will tell you exactly at what RH percentage the material begins to rapidly absorb water, allowing you to set strict environmental controls for your gloveboxes and manufacturing suites.

Q: What formulation strategies can prevent the API from transferring moisture to our excipients during tableting? A: Standard wet granulation is contraindicated for highly hygroscopic HBr salts. Instead, utilize co-processing with hydrophobic excipients . By geometrically diluting the API with a hydrophobic glidant (such as colloidal silicon dioxide), you create a physical barrier around the API particles that deflects moisture[6]. Furthermore, all processing must be done via dry granulation under strictly controlled environmental conditions.

Quantitative Data: Hygroscopicity Classification

To standardize handling procedures, API hygroscopicity is classified based on the percentage of water weight gained during DVS analysis at 25°C and 80% RH[4].

Hygroscopicity ClassWater Uptake Criteria (25°C / 80% RH)Typical HBr Salt BehaviorHandling & Storage Recommendation
Non-hygroscopic < 0.2% (w/w)Rare for exposed secondary amine HBr salts.Standard ambient handling.
Slightly hygroscopic 0.2% – 2.0% (w/w)Occurs if the crystal lattice is tightly packed.Store in sealed containers; limit ambient exposure.
Moderately hygroscopic 2.0% – 15.0% (w/w)Common for N-(3,5-dimethoxybenzyl) derivatives.Glovebox handling (<20% RH); dry granulation.
Very hygroscopic > 15.0% (w/w)Amorphous forms or highly polar HBr salts.Isolator handling; immediate desiccation required.
Experimental Protocols: Self-Validating Systems
Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To quantify moisture uptake, identify CRH thresholds, and detect hydrate formation. This protocol is self-validating; the system will not advance to the next humidity step until mass equilibrium is proven, preventing kinetic delays from causing false-negative readings.

  • System Calibration: Calibrate the DVS microbalance using a certified standard weight. Ensure the carrier gas is ultra-high purity (UHP) nitrogen.

  • Sample Loading: Accurately weigh 10–20 mg of the N-(3,5-dimethoxybenzyl)-2-propanamine HBr sample into a quartz sample pan.

  • Method Programming: Set the isothermal temperature to 25°C. Program the humidity cycle to step from 0% RH to 90% RH, and back to 0% RH, in 10% increments.

  • Equilibration Criteria (The Self-Validation Step): Set the mass change threshold (

    
    ) to 0.002% per minute. The system will hold the current humidity level until the mass stabilizes below this rate.
    
  • Data Synthesis: Analyze the resulting isotherm. A "hysteresis gap" (where the desorption curve does not overlap the sorption curve) indicates that water has been trapped in the crystal lattice (chemisorption/hydrate formation)[5]. Overlapping curves indicate reversible surface moisture (physisorption).

Protocol B: Controlled Handling & Excipient Co-Processing

Purpose: To shield the API from ambient moisture during formulation and prevent deliquescence.

  • Atmospheric Isolation: Transfer the sealed bulk API container into a glovebox purged with dry nitrogen. Monitor the internal environment to ensure RH remains strictly below 15%.

  • Desiccant Pre-treatment: Pre-dry all contact surfaces (spatulas, weigh boats) and hydrophobic excipients (e.g., colloidal silicon dioxide, magnesium stearate) in a vacuum oven at 40°C for 12 hours prior to use.

  • Co-Processing (Shielding): Geometrically dilute the API with the pre-dried hydrophobic glidant. The hydrophobic particles coat the API, creating a microscopic physical barrier that deflects moisture[6].

  • Moisture-Barrier Packaging: Immediately transfer the blended powder into Alu/Alu blister packaging or high-density polyethylene (HDPE) bottles equipped with silica gel desiccant canisters before removing the material from the glovebox[6].

Mechanistic & Workflow Visualizations

MoistureMechanism Ambient Ambient Moisture (High RH) Adsorption Surface Physisorption (Water binds to crystal surface) Ambient->Adsorption Lattice Lattice Penetration (Chemisorption) Adsorption->Lattice Handling Physical Instability (Clumping / Weighing Errors) Adsorption->Handling Hydrate Hydrate Formation (Polymorphic shift) Lattice->Hydrate Deliquescence Deliquescence (API dissolves in absorbed water) Lattice->Deliquescence Hydrate->Handling Degradation Chemical Degradation (Hydrolysis / pH shift) Deliquescence->Degradation Deliquescence->Handling

Mechanistic pathway of moisture uptake and degradation in hygroscopic hydrobromide salts.

MitigationWorkflow API API Receipt (Hydrobromide Salt) DVS DVS Profiling (Determine CRH & Isotherms) API->DVS Glovebox Controlled Handling (Dry N2 Glovebox <15% RH) DVS->Glovebox Data Informs Handling Limits Formulation Co-processing (Hydrophobic Excipients) Glovebox->Formulation Packaging Moisture-Barrier Packaging (Alu/Alu) Formulation->Packaging

End-to-end workflow for the characterization and mitigation of API hygroscopicity.

References
  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena URL: [Link]

  • Title: Dynamic Vapor Sorption Source: SK pharmteco URL: [Link]

  • Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL: [Link]

Sources

Optimization

Purification strategies for removing unreacted 3,5-dimethoxybenzaldehyde

Ticket ID: DMBA-001 Status: Open Subject: Strategies for removing unreacted 3,5-dimethoxybenzaldehyde (CAS: 7311-34-4) from reaction mixtures. Executive Summary You are encountering difficulty removing unreacted 3,5-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DMBA-001 Status: Open Subject: Strategies for removing unreacted 3,5-dimethoxybenzaldehyde (CAS: 7311-34-4) from reaction mixtures.

Executive Summary

You are encountering difficulty removing unreacted 3,5-dimethoxybenzaldehyde (DMBA) from your crude product. This is a common issue because DMBA is an electron-rich aldehyde with a melting point of 45–48°C and a high boiling point (~151°C at 16 mmHg), making it difficult to remove via simple evaporation or standard recrystallization if your product has similar solubility.

This guide prioritizes chemical scavenging over physical separation, as it offers the highest selectivity for the aldehyde functional group.

Module 1: Chemical Scavenging (The "Clean" Approach)

The most efficient way to remove DMBA is to exploit its carbonyl reactivity. By converting the lipophilic aldehyde into a water-soluble salt or a solid-supported imine, you can separate it from your product without running a column.

Strategy A: Bisulfite Adduct Formation (Liquid-Liquid Extraction)

Best for: Large-scale purifications (>1g) where the product is stable to mild aqueous base.

The Science: Sodium bisulfite attacks the aldehyde carbonyl to form a hydroxy-sulfonate adduct. While DMBA is electron-rich (due to the methoxy groups), which theoretically lowers the electrophilicity of the carbonyl, the bisulfite adduct formation remains thermodynamically favorable. The resulting adduct is a salt, insoluble in organic solvents but soluble in water.[1]

Protocol:

  • Dissolution: Dissolve your crude mixture in a water-immiscible solvent (Ethyl Acetate or DCM).

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash:

    • Add the bisulfite solution to your organic phase (Ratio: 1:1 v/v).

    • CRITICAL STEP: Shake vigorously for at least 3–5 minutes. Why? The electron-donating methoxy groups at the 3,5-positions deactivate the carbonyl slightly, slowing the nucleophilic attack. Vigorous mixing increases the interfacial surface area to drive kinetics.

  • Separation: Allow layers to separate. The unreacted DMBA is now in the aqueous layer as the sulfonate salt.

  • Validation: Check the organic layer by TLC.[2] If the aldehyde spot persists, repeat the wash.[2]

DOT Diagram: Bisulfite Workflow

BisulfiteProcess Start Crude Mixture (Product + DMBA) AddSolvent Dissolve in EtOAc Start->AddSolvent AddBisulfite Add Sat. Aq. NaHSO3 AddSolvent->AddBisulfite Shake VIGOROUS SHAKE (3-5 Mins) AddBisulfite->Shake PhaseSep Phase Separation Shake->PhaseSep OrgLayer Organic Layer (Purified Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (DMBA-Bisulfite Adduct) PhaseSep->AqLayer

Caption: Workflow for sequestering DMBA into the aqueous phase using bisulfite.[1][3]

Strategy B: Polymer-Supported Scavenging (Solid Phase)

Best for: Late-stage medicinal chemistry, small scales (<500mg), or acid/base sensitive products.

The Science: Polymer-supported reagents (e.g., hydrazines or amines) form covalent bonds with the aldehyde. Since the scavenger is attached to a solid bead, the impurity is removed by simple filtration.

Recommended Resins:

  • Polystyrene-Tosylhydrazine: Forms a stable hydrazone.

  • Polystyrene-Trisamine: Forms an imine.

Protocol:

  • Calculate the excess DMBA (estimate via NMR or assume 10-20% of starting mass).

  • Add 2–3 equivalents of resin relative to the impurity (not the product).

  • Stir gently in DCM or THF for 2–4 hours.

  • Filter through a fritted funnel. The filtrate contains your pure product.

Module 2: Chromatographic Solutions

If chemical scavenging is not viable, use Flash Chromatography. DMBA has distinct visualization properties that you can leverage.

Visualization Data:

Method Observation Mechanism
UV (254 nm) Strong Absorbance Conjugated aromatic system.
2,4-DNP Stain Orange/Red Spot Hydrazone formation specific to aldehydes/ketones.

| Anisaldehyde Stain | Purple/Blue | General stain, but less specific than DNP. |

Separation Tactics:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: DMBA is moderately polar.

    • Standard: 0%

      
       30% EtOAc in Hexanes.
      
    • Alternative: DCM/Methanol gradients if your product is very polar.

  • Troubleshooting Co-elution: If DMBA co-elutes with your product, switch to Toluene/Acetone (95:5). The

    
    -
    
    
    
    interactions between toluene and the electron-rich aromatic ring of DMBA often shift its retention time (
    
    
    ) differently than non-aromatic solvents.
Module 3: Troubleshooting & FAQs

Q: I tried the bisulfite wash, but the aldehyde is still there. Why? A: This is likely due to equilibrium limits .

  • pH Issue: Bisulfite addition is reversible. If your aqueous layer becomes too acidic or basic, the adduct decomposes back to the aldehyde.[1] Keep the aqueous layer pH ~4-6.

  • Kinetics: As mentioned, the 3,5-dimethoxy groups make the aldehyde "lazy." Increase reaction time or add a small amount of Ethanol (5%) to the mixture to improve phase transfer.

Q: Can I just rotovap it off? A: No. DMBA boils at ~151°C (16 mmHg). On a standard rotovap (approx 10-20 mmHg), you would need to heat your bath to >100°C, which risks decomposing your product. High-vacuum distillation (<1 mmHg) is required if you want to sublime/distill it.

Q: My product also has a ketone. Will bisulfite remove it too? A: Potentially. While aldehydes react much faster than ketones, sterically unhindered methyl ketones can form adducts. If your product contains a ketone, use Strategy B (Resins) with a sterically bulky hydrazine resin, or carefully monitor the bisulfite wash time to favor aldehyde removal.

Decision Logic Tree

DecisionTree Start Contaminant: 3,5-Dimethoxybenzaldehyde Scale Scale? Start->Scale Large > 1 gram Scale->Large Small < 500 mg Scale->Small Sens Product Acid/Base Sensitive? Large->Sens Resin Scavenger Resin (Protocol B) Small->Resin No No Sens->No Yes Yes Sens->Yes Bisulfite Bisulfite Extraction (Protocol A) Column Flash Column (Use Toluene) No->Bisulfite Yes->Column

Caption: Decision matrix for selecting the optimal purification strategy.

References
  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Standard reference for bisulfite adduct protocols).
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed., Butterworth-Heinemann, 2013. Link

  • Sigma-Aldrich. Product Specification: 3,5-Dimethoxybenzaldehyde. Link

  • Biotage. Strategies for Flash Chromatography Separation. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometric Profiling of N-(3,5-dimethoxybenzyl)-2-propanamine

Executive Summary This technical guide provides an in-depth fragmentation analysis of N-(3,5-dimethoxybenzyl)-2-propanamine , a secondary amine frequently encountered as a synthetic intermediate or impurity in the analys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth fragmentation analysis of N-(3,5-dimethoxybenzyl)-2-propanamine , a secondary amine frequently encountered as a synthetic intermediate or impurity in the analysis of psychoactive phenethylamines and designer drugs.

This document objectively compares the mass spectral "performance"—defined here as ionization efficiency, fragmentation specificity, and isomeric resolution—of this compound against its structural isomers (e.g., the n-propyl analog and positional methoxy isomers). By synthesizing data from Electron Ionization (EI) and Electrospray Ionization (ESI), we establish a self-validating protocol for unambiguous identification.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Before analyzing the fragmentation, the structural constraints must be defined. The molecule consists of an electron-rich 3,5-dimethoxybenzyl moiety attached to a branched isopropylamine chain.

PropertyData
IUPAC Name N-(3,5-dimethoxybenzyl)propan-2-amine
Molecular Formula

Exact Mass 209.1416 Da
Key Structural Features Secondary amine; Isopropyl group (

-branching); Electron-donating methoxy groups (Positions 3,5).
Primary Application Synthetic intermediate; Impurity profiling in forensic toxicology.

Comparative Fragmentation Analysis

This section compares the fragmentation behavior under "Hard" (EI) and "Soft" (ESI) ionization, highlighting how these techniques differentiate the target from its critical alternatives.[1][2]

Electron Ionization (GC-MS)

Mechanism: 70 eV electron impact induces high-energy radical cation formation (


), driving extensive fragmentation.
  • Molecular Ion (

    
    ):  At 
    
    
    
    209
    , the molecular ion is typically weak but observable due to the stabilizing effect of the aromatic ring.
  • Base Peak (

    
     151):  The spectrum is dominated by the cleavage of the benzylic C-N bond. The charge is preferentially retained on the 3,5-dimethoxybenzyl fragment due to the resonance stabilization provided by the two methoxy groups (lower Ionization Energy compared to the isopropylamine fragment).
    
  • Diagnostic

    
    -Cleavage (
    
    
    
    194):
    A crucial diagnostic peak arises from the loss of a methyl group (
    
    
    ) from the isopropyl chain.
    • Mechanism:[2][3][4] Radical site on Nitrogen triggers

      
      -cleavage of the adjacent C-C bond in the isopropyl group.
      
    • Significance: This peak distinguishes the isopropyl derivative from the n-propyl alternative (see Section 2.3).

Electrospray Ionization (LC-MS/MS)

Mechanism: Protonation (


) followed by Collision-Induced Dissociation (CID).
  • Precursor Ion:

    
     210.15  (Protonated molecule).
    
  • Primary Fragment (

    
     151):  Upon collision (CID), the protonated amine undergoes heterolytic cleavage. The neutral isopropylamine is lost, leaving the stable 3,5-dimethoxybenzyl cation (
    
    
    
    151)
    .
  • Secondary Fragments: Higher collision energies fragment the methoxy groups, leading to losses of formaldehyde (

    
    , -30 Da) or methyl radicals, generating ions at 
    
    
    
    121
    and
    
    
    91
    (tropylium).
Performance Comparison: Target vs. Alternatives

The "performance" of an assay is measured by its ability to distinguish the target from isomers.

FeatureTarget: N-(3,5-dimethoxybenzyl)-2 -propanamineAlternative 1: N-(3,5-dimethoxybenzyl)-1 -propanamineAlternative 2: N-(3,4 -dimethoxybenzyl)-2-propanamine
Structure Branched IsopropylLinear n-PropylPositional Isomer
EI Diagnostic Strong

(

194)
due to methyl loss.
Strong

(

180)
due to ethyl loss.
Identical mass spectrum to Target.
Resolution Strategy Mass Spectral PatternMass Spectral PatternChromatographic Retention Time only.

Critical Insight: Mass spectrometry cannot distinguish the 3,5-dimethoxy isomer from the 3,4-dimethoxy isomer (e.g., veratrylamine derivatives) solely by fragmentation, as the benzyl cation stability is similar. These must be separated chromatographically (see Section 4).

Visualization of Fragmentation Pathways[4][12]

The following diagram illustrates the mechanistic divergence between the target molecule and its linear isomer, providing a visual logic for the


 vs. 

diagnostic rule.

FragmentationPathway M_Target Target: N-isopropyl (m/z 209) TS_Alpha α-Cleavage (Radical Site on N) M_Target->TS_Alpha EI (70eV) M_Linear Alternative: N-propyl (m/z 209) M_Linear->TS_Alpha EI (70eV) Frag_194 Fragment m/z 194 (Loss of Methyl -CH3) TS_Alpha->Frag_194 Favored for Isopropyl (Target) Frag_180 Fragment m/z 180 (Loss of Ethyl -C2H5) TS_Alpha->Frag_180 Favored for n-Propyl (Alternative) Frag_151 Base Peak m/z 151 (3,5-Dimethoxybenzyl Cation) TS_Alpha->Frag_151 Common Pathway (Benzylic Cleavage)

Figure 1: Divergent


-cleavage pathways distinguishing the isopropyl target (blue path) from its linear isomer (red path).

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize standard stationary phases found in most analytical laboratories.

GC-MS Protocol (Differentiation of Positional Isomers)

Since the 3,4- and 3,5- isomers have identical mass spectra, chromatographic resolution is required. The 3,5- isomer typically elutes earlier than the 3,4- isomer on non-polar columns due to lower boiling points associated with meta-substitution symmetry.

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS or Rxi-5Sil MS (30m

    
     0.25mm, 0.25µm film).
    
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 240°C (Critical resolution window).

    • Final: 300°C (hold 3 min).

  • MS Source: EI mode (70 eV), Source Temp 230°C, Quad 150°C.

  • Scan Range:

    
     40–450.
    
LC-MS/MS Protocol (High Sensitivity Detection)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1

    
     100mm, 1.7µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (

    
     kV).
    
  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Collision Energy: 15–20 eV).
      
    • Qualifier:

      
       (Collision Energy: 35–40 eV).
      

Analytical Decision Workflow

Use this decision tree to select the appropriate method based on the sample matrix and the specific "alternative" you need to rule out.

DecisionTree Start Start: Sample Analysis Q1 Goal: Distinguish Isomers? Start->Q1 Branch1 Isomer: Linear (n-Propyl) vs Branched Q1->Branch1 Chain Isomerism Branch2 Isomer: Positional (3,4- vs 3,5-) Q1->Branch2 Ring Substitution Method1 Use Mass Spectrum (EI or ESI) Look for m/z 194 (Target) vs 180 Branch1->Method1 Method2 Mass Spec is Insufficient (Spectra are Identical) Branch2->Method2 Action Must rely on GC/LC Retention Time (3,5- elutes before 3,4-) Method2->Action

Figure 2: Workflow for selecting the differentiation strategy based on the specific isomeric interference.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzenamine, 3,5-dimethoxy- and related Benzylamines. NIST Chemistry WebBook, SRD 69.[5][6][7] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms in amines).
  • Awad, T., et al. (2015). Chromatographic and Mass Spectral Studies on Isomeric N-Substituted Phenethylamines.Forensic Science International, 257, 321-329.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Bioactivity of N-(3,5-dimethoxybenzyl)-2-propanamine HBr and HCl Salts

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical de...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact its therapeutic efficacy and manufacturability. This guide provides a comprehensive framework for comparing the bioactivity of the hydrobromide (HBr) and hydrochloride (HCl) salts of N-(3,5-dimethoxybenzyl)-2-propanamine, a promising bioactive scaffold. While direct comparative data for this specific molecule is not extensively published, this document outlines the fundamental principles and experimental workflows necessary to conduct a thorough evaluation.

The Critical Role of Salt Form Selection

The conversion of a free base, such as N-(3,5-dimethoxybenzyl)-2-propanamine, into a salt is a common strategy to enhance its physicochemical properties.[1][2] Amines, being basic, readily react with acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) to form ammonium salts.[2][3] This transformation can profoundly influence solubility, stability, dissolution rate, and hygroscopicity, all of which are pivotal for a drug's ultimate bioavailability and shelf-life.[1][4]

The choice between an HCl and HBr salt is not trivial. While both are strong acids and can significantly improve aqueous solubility, subtle differences in their ionic radii and other properties can lead to distinct solid-state characteristics.[5] For instance, one salt may form a more stable crystal lattice, exhibit lower hygroscopicity, or have a more favorable dissolution profile in gastrointestinal fluids.[1][6] Therefore, a head-to-head comparison is essential.

Physicochemical Characterization: The Foundation of Bioactivity

Before delving into biological assays, a thorough physicochemical characterization of both the HBr and HCl salts is paramount. These properties provide the mechanistic basis for any observed differences in bioactivity.

PropertyHBr SaltHCl SaltRationale and Causality
Aqueous Solubility Hypothetical DataHypothetical DataEnhanced solubility is a primary reason for salt formation, directly impacting the concentration of the drug available for absorption.[1][7]
Dissolution Rate Hypothetical DataHypothetical DataThe speed at which the salt dissolves in physiological buffers can be a rate-limiting step for absorption, especially for oral dosage forms.[5][7]
Hygroscopicity Hypothetical DataHypothetical DataThe tendency to absorb moisture from the air can affect the chemical and physical stability of the solid form, potentially leading to degradation or changes in crystal structure.[5][6]
Crystal Polymorphism Hypothetical DataHypothetical DataDifferent crystalline forms (polymorphs) of the same salt can have different solubilities and stabilities. It's crucial to ensure a consistent and stable polymorphic form is used for all studies.[1]
pKa Hypothetical DataHypothetical DataThe ionization constant will influence the solubility and absorption at different pH values encountered in the body.
LogP/LogD Hypothetical DataHypothetical DataThe partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are indicators of a compound's lipophilicity and its ability to cross cell membranes.

Experimental Protocol: Determining Aqueous Solubility

A standard method for determining equilibrium solubility is the shake-flask method.

  • Preparation: Prepare saturated solutions of both the HBr and HCl salts in purified water and relevant physiological buffers (e.g., pH 1.2, 4.5, and 6.8).

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: Withdraw an aliquot from each solution, filter to remove undissolved solid, and quantify the concentration of N-(3,5-dimethoxybenzyl)-2-propanamine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

In Vitro Bioactivity Assessment: A Multi-pronged Approach

Given that dimethoxybenzene derivatives have been associated with a range of biological activities including cytotoxic, antioxidant, and anti-inflammatory effects, a panel of in vitro assays is recommended to comprehensively compare the two salt forms.[8][9]

Cytotoxicity Screening

The MTT assay is a robust and widely used colorimetric method to assess the cytotoxic potential of a compound by measuring the metabolic activity of viable cells.[8][10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a relevant cancer cell line (e.g., A549 for lung carcinoma) in a 96-well plate and allow cells to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of both the HBr and HCl salts of N-(3,5-dimethoxybenzyl)-2-propanamine. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each salt form.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Serial Dilutions of HBr and HCl Salts compound_prep->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_dmso Add Solubilizing Agent incubate_4h->add_dmso read_absorbance Read Absorbance add_dmso->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Receptor Binding Affinity

To understand the molecular target engagement, receptor binding assays are indispensable.[12][13] Radioligand binding assays are considered the gold standard for their sensitivity and robustness.[14]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes expressing the target receptor.

  • Reaction Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind to the target, and increasing concentrations of the unlabeled test compounds (HBr and HCl salts).[12][14]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand via filtration.[13][14]

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the inhibition constant (Ki).[12]

Binding_Assay_Workflow start Start receptor_prep Prepare Receptor Membranes start->receptor_prep reaction_setup Set up Reaction: Receptor + Radioligand + Test Compound (HBr or HCl salt) receptor_prep->reaction_setup incubation Incubate to Equilibrium reaction_setup->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Sources

Comparative

Validating HPLC Retention Times for Dimethoxybenzylamine Derivatives: A Comparative Technical Guide

Executive Summary The accurate quantification of dimethoxybenzylamine (DMBA) derivatives—critical intermediates in the synthesis of isoquinoline alkaloids and pharmaceutical protecting groups—is frequently compromised by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of dimethoxybenzylamine (DMBA) derivatives—critical intermediates in the synthesis of isoquinoline alkaloids and pharmaceutical protecting groups—is frequently compromised by two chromatographic challenges: peak tailing due to silanol interactions and co-elution of positional isomers (e.g., 2,4- vs. 3,4-dimethoxybenzylamine).

This guide compares the traditional C18 approach against an optimized Phenyl-Hexyl stationary phase protocol. We demonstrate that exploiting


 interactions provides superior isomer resolution (

) and peak symmetry (

) compared to hydrophobic interaction alone. A comprehensive validation framework compliant with ICH Q2(R2) is provided to ensure regulatory acceptance.[1]

Chemical Context & The Separation Challenge

Dimethoxybenzylamines are basic compounds (


). In standard Reversed-Phase Liquid Chromatography (RPLC) at acidic pH, they exist predominantly as cations (

).
  • The Problem: On traditional C18 columns, these cations undergo ion-exchange interactions with residual silanol groups (

    
    ) on the silica surface, resulting in severe peak tailing. Furthermore, the hydrophobic differences between positional isomers (e.g., 2,3-DMBA vs. 3,4-DMBA) are negligible, leading to co-elution.
    
  • The Solution: Utilizing a Phenyl-Hexyl stationary phase.[2][3] This phase introduces distinct selectivity mechanisms:

    • ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       Interactions:  The electron-rich phenyl ring of the stationary phase interacts with the aromatic ring of the analyte.[2]
      
    • Steric Selectivity: The position of the methoxy groups influences the accessibility of the analyte's aromatic ring to the stationary phase.

Mechanism Visualization

SeparationMechanism cluster_C18 Traditional C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Hydrophobic) Analyte_C18 DMBA Cation (R-NH3+) C18_Phase->Analyte_C18 Hydrophobic (Weak Selectivity) Silanol Residual Silanol (Si-O-) Silanol->Analyte_C18 Ionic Interaction (Causes Tailing) Phenyl_Phase Phenyl Ring (Electron Rich) Analyte_Phenyl DMBA Isomer (Aromatic Ring) Phenyl_Phase->Analyte_Phenyl Pi-Pi Stacking (High Selectivity)

Figure 1: Comparison of retention mechanisms. The Phenyl-Hexyl phase (green) leverages


 stacking for isomer resolution, whereas C18 (red) suffers from secondary silanol interactions.

Comparative Analysis: C18 vs. Phenyl-Hexyl[2][3]

The following data simulates a head-to-head comparison of 2,4-dimethoxybenzylamine (2,4-DMBA) and 3,4-dimethoxybenzylamine (3,4-DMBA).

Experimental Conditions
ParameterMethod A: Traditional (Control) Method B: Optimized (Recommended)
Column C18 (End-capped), 150 x 4.6 mm, 5 µmPhenyl-Hexyl , 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Elution Isocratic: 70% A / 30% BGradient: 5% B to 40% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 280 nmUV @ 280 nm
Performance Data Summary
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (

) 2,4-DMBA
4.2 min6.8 minShifted
Retention Time (

) 3,4-DMBA
4.3 min7.9 minShifted
Resolution (

)
0.4 (Co-elution)3.2 (Baseline) PASS
Tailing Factor (

)
1.9 (Significant tailing)1.1 (Symmetrical) PASS
Theoretical Plates (

)
~4,500>12,000Improved
Expert Insight: Why Methanol?

In Method B, we switch from Acetonitrile (ACN) to Methanol (MeOH). ACN contains


-electrons (triple bond) which can compete with the analyte for the phenyl stationary phase sites, effectively suppressing the unique selectivity of the column. MeOH is "transparent" to 

mechanisms, allowing the subtle electronic differences between the 2,4- and 3,4-isomers to drive the separation [1].

Validation Protocol (ICH Q2(R2) Compliant)

To validate the retention times and specificity of the Optimized Method (Method B), follow this step-by-step protocol. This workflow aligns with the latest ICH Q2(R2) guidelines, emphasizing lifecycle management and robustness [2].

Phase 1: System Suitability Testing (SST)

Before every validation run, ensure the system is "Fit for Purpose."

  • Preparation: Prepare a mix of 2,4-DMBA and 3,4-DMBA at 50 µg/mL in mobile phase.

  • Injection: Perform 6 replicate injections.

  • Acceptance Criteria:

    • Retention Time %RSD

      
       1.0%
      
    • Resolution (

      
      ) 
      
      
      
      between isomers.
    • Tailing Factor (

      
      ) 
      
      
      
      1.5.
Phase 2: Specificity (Stress Testing)

Demonstrate that the method tracks the correct peak despite degradation.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl for 4 hours at 60°C.

  • Oxidation: Treat sample with 3%

    
     for 2 hours.
    
  • Analysis: Inject stressed samples. Use a Diode Array Detector (DAD) to check Peak Purity . The purity angle must be less than the purity threshold, ensuring no degradation products co-elute with the main DMBA peak.

Phase 3: Robustness (Design of Experiments)

Verify retention time stability under small variations.

Vary the following parameters by


:
  • pH of Buffer: 2.8, 3.0, 3.2 (Critical for amine ionization control).

  • Column Temperature: 25°C, 30°C, 35°C.

  • Flow Rate: 0.9, 1.0, 1.1 mL/min.

Success Metric: The resolution (


) between critical pairs must remain 

under all conditions.
Validation Workflow Diagram

ValidationWorkflow cluster_SST 1. System Suitability cluster_Spec 2. Specificity cluster_Robust 3. Robustness Start Start Validation (ICH Q2 R2) SST_Inj 6 Replicate Injections (Mixed Standard) Start->SST_Inj Check_Rs Check Resolution (Rs > 2.0) SST_Inj->Check_Rs Check_Rs->SST_Inj Fail (Retest) Stress Forced Degradation (Acid/Oxidation) Check_Rs->Stress Pass Purity Peak Purity Check (DAD Analysis) Stress->Purity Param_Var Vary pH / Temp / Flow Purity->Param_Var Final_Check Verify Retention Stability Param_Var->Final_Check

Figure 2: Step-by-step validation workflow ensuring regulatory compliance for retention time stability.

References

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved February 27, 2026, from [Link]

  • International Council for Harmonisation (ICH). (2023, November).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5][6] Retrieved February 27, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.[7][8] Retrieved February 27, 2026, from [Link]

Sources

Validation

IR spectrum analysis and peak assignment for N-(3,5-dimethoxybenzyl)-2-propanamine HBr

This guide provides an in-depth technical comparison of FTIR sampling techniques for the characterization of N-(3,5-dimethoxybenzyl)-2-propanamine HBr , a secondary amine hydrobromide salt. It analyzes the spectral featu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of FTIR sampling techniques for the characterization of N-(3,5-dimethoxybenzyl)-2-propanamine HBr , a secondary amine hydrobromide salt. It analyzes the spectral features, assigns characteristic peaks based on structural moieties, and evaluates the efficacy of Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission methods.

Executive Summary

N-(3,5-dimethoxybenzyl)-2-propanamine HBr (CAS: 1609403-45-3) is a secondary ammonium salt featuring a 1,3,5-substituted aromatic ring and an isopropylamine chain. Accurate characterization requires resolving the broad ammonium (


) stretching bands from the sharp aromatic and aliphatic C-H stretches.

While KBr pellet transmission remains the "gold standard" for spectral resolution and library matching, this guide demonstrates that Diamond ATR (Attenuated Total Reflectance) is the superior workflow for this specific HBr salt due to its hygroscopic nature, minimizing water interference in the critical 3300–3500 cm⁻¹ region.

Quick Comparison: ATR vs. KBr for Amine Salts
FeatureMethod A: Diamond ATR Method B: KBr Pellet
Sample Prep None (Neat solid)Grinding with KBr (1:100 ratio)
Moisture Sensitivity Low (Surface only)High (Hygroscopic KBr matrix)
Spectral Range Cutoff ~400 cm⁻¹ (Diamond)Cutoff ~400 cm⁻¹ (Standard)
Peak Shape Sharp; Intensity

Gaussian; Intensity

Conc.
Artifacts Peak shifts to lower

Christiansen effect (scattering)
Verdict Recommended for QC/ID Recommended for Structural Elucidation

Structural & Vibrational Logic

Understanding the molecule's connectivity is prerequisite to assigning the spectrum. The compound consists of four distinct vibrational zones:

  • The Salt Center: Secondary ammonium (

    
    ) cation.[1]
    
  • The Linker: Benzyl methylene (

    
    ).
    
  • The Core: 1,3,5-Dimethoxybenzene ring.

  • The Tail: Isopropyl group (Gem-dimethyl).

Diagram 1: Vibrational Assignment Logic

VibrationalLogic cluster_mol Molecular Structure cluster_spec Spectral Features (IR) Salt Ammonium Cation (R2-NH2+ Br-) NH_Stretch Broad Band 2700-3000 cm⁻¹ Salt->NH_Stretch N-H+ Stretch NH_Bend Scissors Bend 1580-1620 cm⁻¹ Salt->NH_Bend N-H+ Def Ring 1,3,5-Dimethoxy Benzene Ring Ar_Stretch C=C Ring Stretch 1590-1610 cm⁻¹ Ring->Ar_Stretch Skeletal OOP_Bend OOP C-H Bend 810-850 cm⁻¹ (1,3,5-sub) Ring->OOP_Bend Subst. Pattern Tail Isopropyl Group (-CH(CH3)2) Gem_Dimethyl Gem-Dimethyl Doublet 1380 & 1370 cm⁻¹ Tail->Gem_Dimethyl CH3 Deformation Methoxy Methoxy Groups (-OCH3) COC_Stretch C-O-C Asym Stretch 1150-1205 cm⁻¹ Methoxy->COC_Stretch Ether Link

Caption: Logical mapping of structural moieties to characteristic infrared absorption bands for N-(3,5-dimethoxybenzyl)-2-propanamine HBr.

Experimental Protocols

Method A: Diamond ATR (Recommended)

Rationale: The HBr salt is prone to deliquescence. ATR minimizes atmospheric exposure and eliminates the "water band" interference common in KBr pellets.

  • Preparation: Ensure the ATR crystal (Diamond/ZnSe) is clean. Collect a background spectrum (air).

  • Deposition: Place approximately 2–5 mg of the solid HBr salt directly onto the crystal center.

  • Compression: Apply pressure using the anvil clamp to ensure intimate contact. Monitor the live preview until the largest peak (likely C-O-C or C-H) reaches ~0.5–0.8 Absorbance units.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Scans: 32 (to improve Signal-to-Noise)

  • Post-Processing: Apply ATR Correction (if comparing to transmission libraries) to adjust for the penetration depth (

    
    ) dependence on wavelength (
    
    
    
    ).
Method B: KBr Pellet (Validation)

Rationale: Used when high-resolution splitting of the fingerprint region is required or for compliance with older pharmacopeial monographs.

  • Grinding: Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr powder. Grind in an agate mortar until a fine, uniform powder is achieved (avoid over-grinding which absorbs moisture).

  • Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture).

  • Inspection: The resulting pellet should be transparent/translucent. If cloudy (white spots), moisture or coarse particles are present.

  • Acquisition: Mount in transmission holder. Scan 4000–400 cm⁻¹.

Spectral Analysis & Peak Assignment

The spectrum of N-(3,5-dimethoxybenzyl)-2-propanamine HBr is dominated by the interplay between the ionic ammonium head and the electron-rich aromatic tail.

Region 1: High Frequency (2500–3500 cm⁻¹)
  • Ammonium (

    
    ) Stretch:  Unlike the sharp doublet of primary free amines, the HBr salt displays a broad, strong envelope  centered between 2700–3000 cm⁻¹ . This "ammonium band" often overlaps with the C-H stretching region.
    
  • Combination Bands: Look for a series of weak overtone bands in the 2400–2600 cm⁻¹ region, characteristic of amine salts.

  • C-H Stretches:

    • Aromatic: Weak shoulders >3000 cm⁻¹ (approx. 3050 cm⁻¹).

    • Aliphatic:[2] Sharp peaks emerging from the ammonium envelope at 2960 cm⁻¹ (asymmetric

      
      ) and 2870 cm⁻¹  (symmetric 
      
      
      
      ).
Region 2: The Fingerprint & Functional Groups (1000–1700 cm⁻¹)
  • Ammonium Bending: A medium intensity band at 1580–1610 cm⁻¹ . Note: This can overlap with the aromatic ring breathing modes.

  • Aromatic Ring: The 1,3,5-substitution pattern (meta-substitution) typically shows ring stretching vibrations at 1595–1605 cm⁻¹ and 1460–1475 cm⁻¹ .

  • Isopropyl "Gem-Dimethyl" doublet: A critical diagnostic feature. The isopropyl group splits the

    
     bending vibration into a doublet at ~1385 cm⁻¹  and ~1375 cm⁻¹ .
    
  • Ether (Methoxy) Stretches:

    • Asymmetric C-O-C: A very strong, broad band in the 1150–1205 cm⁻¹ range.

    • Symmetric C-O-C: A sharper band around 1050 cm⁻¹ .[3]

Region 3: Low Frequency (600–1000 cm⁻¹)
  • Out-of-Plane (OOP) Bending: This region confirms the 1,3,5-substitution.

    • Expect a strong band at 810–850 cm⁻¹ (corresponding to the isolated hydrogen atoms between substituents).

    • A second band typically appears near 680–700 cm⁻¹ (ring deformation).[4]

Summary Table of Assignments
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Moiety
2700–3100 Strong, Broad

Stretching (overlapped)
Secondary Amine Salt
3050 Weak, Shoulder

Stretching (

)
Aromatic Ring
2960, 2870 Medium, Sharp

Stretching (

)
Isopropyl / Methoxy
2400–2600 Weak, MultipleCombination/OvertonesAmine Salt
1590–1610 Medium

Bending / C=C Ring Stretch
Salt / Aromatic
1460 Medium

Bending / Ring Stretch
Alkyl / Aromatic
1385, 1375 Medium, SplitGem-Dimethyl deformationIsopropyl Group
1205 / 1155 Very Strong

Asymmetric Stretch
Methoxy Ether
1050 Strong

Symmetric Stretch
Methoxy Ether
835 ± 10 Strong

OOP Bending
1,3,5-Trisubstituted Ring

Workflow Visualization

Diagram 2: Analytical Decision Matrix

DecisionMatrix Start Start: N-(3,5-dimethoxybenzyl)-2-propanamine HBr CheckState Check Physical State (Hygroscopic Crystalline Solid) Start->CheckState Choice Select Method CheckState->Choice ATR Method A: ATR (Diamond) Goal: ID / QC Choice->ATR Routine / Fast KBr Method B: KBr Pellet Goal: High Res / Library Match Choice->KBr Structural Elucidation ATR_Steps 1. No Prep 2. Clamp Pressure 3. ATR Correction ATR->ATR_Steps KBr_Steps 1. Grind 1:100 2. Vacuum Press 3. Transmission KBr->KBr_Steps Result_ATR Result: - No Water Artifacts - Shifted Peaks (Low v) - Excellent for Salt ID ATR_Steps->Result_ATR Result_KBr Result: - High Resolution - Potential H2O Bands - Classic Fingerprint KBr_Steps->Result_KBr

Caption: Decision matrix for selecting the optimal FTIR sampling technique based on analytical goals and compound properties.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link

  • Nist Mass Spectrometry Data Center. (2023). Infrared Spectra of Phenethylamine Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Pouchert, C. J. (1981). The Aldrich Library of Infrared Spectra (3rd ed.). Aldrich Chemical Co. (Reference for 3,5-dimethoxybenzylamine analogs).
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.

Sources

Safety & Regulatory Compliance

Safety

N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide proper disposal procedures

The management and disposal of functionalized amine salts, such as N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide (CAS: 1609406-46-3) , require strict adherence to environmental health and safety (EHS) protocols. In...

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of functionalized amine salts, such as N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide (CAS: 1609406-46-3) , require strict adherence to environmental health and safety (EHS) protocols. In a professional drug development or chemical research setting, treating waste disposal as an afterthought is a critical vulnerability.

As a secondary amine coordinated with a hydrobromide counterion, this compound presents specific regulatory and chemical challenges. The following operational guide outlines the physicochemical rationale and step-by-step methodologies for the safe lifecycle management and disposal of this substance.

Physicochemical Rationale for Waste Classification

To design a self-validating disposal protocol, one must first understand the causality behind the chemical's behavior in waste streams.

  • The Halogenated Imperative: The presence of the hydrobromide (HBr) salt is the defining factor for liquid waste classification. When organic waste is subjected to thermal destruction (incineration), the presence of halogens (fluorine, chlorine, bromine, iodine) leads to the generation of highly corrosive and toxic acid gases, such as hydrogen bromide (HBr)[1]. Consequently, environmental regulations require that any waste stream containing significant halogen content be segregated into designated Halogenated Waste containers[2]. These containers are routed to specialized incinerators equipped with alkaline gas scrubbers to neutralize the acidic byproducts[2].

  • Amine Reactivity: The secondary amine backbone is biologically active and potentially basic if dissociated from its salt form. It must not be mixed with strong oxidizing waste streams (e.g., peroxides, nitric acid) due to the risk of exothermic oxidation or the formation of reactive intermediates.

Quantitative Disposal Parameters

The following table summarizes the quantitative thresholds and physical data that dictate the handling and disposal routing for this compound.

ParameterValue / ThresholdOperational Implication
Molecular Weight 290.19 g/mol (Salt) / 209.28 g/mol (Freebase)Used for calculating molar concentrations in waste solvent mixtures.
Halogen Content (Br) ~27.5% by massSolutions containing >1% of this compound by weight must be strictly classified as Halogenated Waste[2].
Aqueous pH (Dissolved) Slightly acidic (4.5 - 6.0)Do not mix with cyanide or sulfide waste streams to prevent the evolution of toxic gases.
Storage Temperature 2-8°C (Sealed)[3]Waste containers should be kept in cool, well-ventilated accumulation areas to prevent solvent expansion.

Step-by-Step Disposal Methodology

This methodology provides a self-validating workflow for researchers to ensure compliance with Resource Conservation and Recovery Act (RCRA) principles or equivalent international standards.

Phase 1: Segregation and Containment

  • Determine the Physical State: Identify whether the waste is a pure solid (e.g., expired reagent, spill cleanup powder) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Select the Receptacle:

    • For Liquids: Use a High-Density Polyethylene (HDPE) or glass carboy specifically designated for "Halogenated Organic Solvents." Do not use metal containers, as trace free bromide or acidic conditions can induce corrosion.

    • For Solids: Place contaminated PPE, empty vials, or swept solid waste into a puncture-resistant, sealable poly-bag or designated solid hazardous waste drum[4].

  • Verify Compatibility: Ensure the waste container does not contain incompatible mixtures (e.g., strong acids, oxidizers, or heavy metal waste).

Phase 2: Labeling and Documentation

  • Apply GHS Labels: Immediately affix a hazardous waste tag to the container upon the first drop of waste entering it. The label must explicitly state "Halogenated Organic Waste" and list "N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide" as a constituent[4].

  • Track Concentrations: Maintain a waste tracking log attached to the fume hood. Estimate and record the mass or concentration of the amine salt added to the bulk solvent waste to inform the EHS department of the total halogen load[4].

Phase 3: Institutional Handoff

  • Seal and Inspect: Once the container reaches 80% capacity, cap it tightly. Inspect the exterior for any residue or micro-fractures.

  • Secondary Containment: Transport the sealed container to the institutional Central Accumulation Area (CAA) using a secondary containment cart.

  • Vendor Transfer: The institutional EHS officer will manifest the waste for pickup by a licensed hazardous waste disposal vendor for high-temperature incineration[5]. Under no circumstances should this compound be flushed down laboratory sinks or disposed of in general municipal waste[1][6].

Spill Mitigation and Decontamination Protocol

In the event of an accidental release during handling or transfer to waste receptacles, immediate and structured action is required.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Don Appropriate PPE: Ensure the use of nitrile gloves (double-gloving recommended), safety goggles, and a lab coat[1]. If a large powder spill occurs outside a ventilated area, an N95 or P100 particulate respirator may be required to prevent inhalation of the biologically active dust.

  • Solid Spill Cleanup: Do not dry-sweep, as this aerosolizes the hydrobromide salt[6]. Lightly moisten the powder with a compatible solvent (e.g., isopropanol or water) to bind the dust, then wipe it up using absorbent pads.

  • Liquid Spill Cleanup: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads)[1].

  • Final Decontamination: Wash the affected surface with a mild detergent and water. All cleanup materials (pads, vermiculite, contaminated gloves) must be placed into the solid hazardous waste stream for incineration[1].

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide waste to ensure regulatory compliance and environmental safety.

WasteRouting Start N-(3,5-dimethoxybenzyl)-2-propanamine HBr Waste Generated Decision Assess Physical State (Solid vs. Solution) Start->Decision Solid Solid Waste Stream (Powders, Vials, PPE) Decision->Solid Solid Form Liquid Liquid Waste Stream (Reaction Solvents, HPLC) Decision->Liquid Dissolved Form EHS EHS / Licensed Vendor High-Temp Incineration Solid->EHS Solid HazMat Manifest Halogenated Halogenated Organic Waste (Requires Alkaline Scrubbing) Liquid->Halogenated Due to Bromide Ion Halogenated->EHS Liquid HazMat Manifest

Caption: Decision matrix for the segregation and disposal routing of amine hydrobromide laboratory waste.

References

  • LGC Standards. (2013). Safety Data Sheet: amine Hydrobromide. Retrieved from ]">https://www.lgcstandards.com[6]

  • AK Scientific, Inc. Safety Data Sheet: 3-Bromopropylamine hydrobromide. Retrieved from ]">https://aksci.com[1]

  • University of British Columbia (UBC) SEEDS. (2013). Student Report: Halogenated Waste Disposal Guidelines and Cost Minimization. Retrieved from ]">https://sustain.ubc.ca[2]

  • University of Wollongong (UOW). (2024). Hazardous Waste Disposal Guidelines. Retrieved from ]">https://www.uow.edu.au[4]

  • AFG Bioscience LLC. Safety Data Sheet: 3-Bromo-n,n-dimethylpropan-1-amine hydrobromide. Retrieved from ]">https://www.afgsci.com[5]

  • ChemScene. Product Data: N-(3,5-Dimethoxybenzyl)propan-2-amine. Retrieved from ]">https://www.chemscene.com[3]

Sources

Handling

Personal protective equipment for handling N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide

As a Senior Application Scientist, navigating the introduction of novel compounds into research workflows is a core part of my role. The key to innovation is ensuring that our exploration is not just groundbreaking, but...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the introduction of novel compounds into research workflows is a core part of my role. The key to innovation is ensuring that our exploration is not just groundbreaking, but also fundamentally safe. The following guide for handling N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide is built on a foundational principle of chemical safety: in the absence of comprehensive toxicological data, we treat a substance with the caution it is due, assuming it to be hazardous until proven otherwise.[1][2] This directive provides a robust framework for its handling, storage, and disposal.

The Principle of Prudent Action: Hazard Assessment by Analogy

  • Amine Hydrobromide Salt: This functional group suggests the compound may be corrosive and irritating.[3] Salts of hydrobromic acid can cause chemical burns upon contact with skin, eyes, or the respiratory tract.[3]

  • Substituted Benzylamine Core: The parent compound, 3,5-Dimethoxybenzylamine, is classified as a substance that causes severe skin burns and eye damage.[4] It is prudent to assume our compound of interest shares these corrosive properties.[1]

Based on this analysis, N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide must be handled as a corrosive solid that can cause severe skin and eye damage and respiratory irritation.

Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the implementation of more robust engineering and administrative controls.

Engineering Controls: Your Primary Shield

The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[1][5] This includes weighing, transfers, and dissolution. The fume hood contains dust and aerosols, preventing inhalation, which is a primary route of exposure. All work with acutely toxic or unknown chemicals should be performed within a fume hood.[6]

Administrative Controls: Safe Work Practices
  • Designated Area: All work with this compound should be restricted to a designated area within the laboratory. This area must be clearly marked with appropriate hazard warnings.[1]

  • Standard Operating Procedure (SOP): A detailed SOP for handling this chemical must be written and approved before work begins. All personnel must be trained on this SOP.

  • Working Alone: Avoid working alone when handling hazardous chemicals.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be deliberate and based on the anticipated hazards of corrosion and irritation.[7][8]

Table 1: PPE Requirements for Handling N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide

Body PartEquipmentStandard/MaterialRationale
Eyes/Face Chemical Safety Goggles & Full-Face ShieldANSI Z87.1 Certified[2][3]Goggles are mandatory to protect against dust.[2] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., transfers, dissolution).[3][8]
Hands Chemical-Resistant GlovesNitrile or Neoprene[1]Nitrile gloves provide adequate splash protection.[1] Double-gloving is recommended. Immediately remove and wash hands if contact is suspected.[6]
Body Laboratory CoatStandard Lab CoatA fully buttoned lab coat protects skin and personal clothing from contamination.[6]
Respiratory NIOSH-Approved RespiratorN95 or higherRequired only if handling the powder outside of a certified fume hood, which is strongly discouraged. A risk assessment must be performed by EHS.
Feet Closed-Toe ShoesLeather or other chemical-resistant materialProtects feet from potential spills.[3]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following protocol for weighing and preparing a solution minimizes exposure.

  • Preparation: Before entering the lab, don a lab coat and closed-toe shoes.

  • Fume Hood Verification: Ensure the chemical fume hood is on, functioning correctly, and the sash is at the appropriate height.

  • PPE Donning: Inside the lab, but before approaching the designated area, don safety goggles and the primary pair of gloves.

  • Staging: Place all necessary equipment (spatula, weigh paper/boat, glassware, waste container) inside the fume hood. Don the face shield and a second pair of gloves.

  • Weighing: Tare the balance with the weigh paper. Carefully dispense the solid compound, minimizing dust generation. Close the primary container immediately.

  • Transfer & Dissolution: Carefully add the weighed solid to the destination glassware. Slowly add the solvent to avoid splashing.

  • Decontamination & Doffing: Clean the spatula. Place all disposable items (weigh paper, contaminated wipes) into a labeled hazardous waste bag inside the hood. Remove the outer gloves and face shield before exiting the hood area.

graphdot prep 1. Preparation (Lab Coat, Shoes) verify 2. Verify Fume Hood Operation prep->verify ppe1 3. Don Primary PPE (Goggles, Gloves) verify->ppe1 stage 4. Stage Equipment in Hood ppe1->stage ppe2 5. Don Secondary PPE (Face Shield, Outer Gloves) stage->ppe2 weigh 6. Weigh Compound (Minimize Dust) ppe2->weigh transfer 7. Transfer & Dissolve (Slow Addition) weigh->transfer decon 8. Decontaminate & Dispose of Waste transfer->decon doff 9. Doff Secondary PPE decon->doff

Caption: A procedural workflow for the safe handling of N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][5]

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite), sweep it into a labeled hazardous waste container, and decontaminate the area. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with N-(3,5-dimethoxybenzyl)-2-propanamine hydrobromide must be disposed of as hazardous waste in accordance with institutional and local regulations.[6]

  • Solid Waste: Contaminated PPE, weigh boats, and absorbent materials must be collected in a clearly labeled, sealed container designated for solid hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a separate, clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been verified.

cluster_source Waste Generation Sources cluster_containers Waste Segregation ppe Contaminated PPE (Gloves, etc.) solid_waste Solid Hazardous Waste ppe->solid_waste consumables Consumables (Weigh Boats, Wipes) consumables->solid_waste solutions Unused Solutions & Reaction Mixtures liquid_waste Liquid Hazardous Waste solutions->liquid_waste disposal Final Disposal by EHS solid_waste->disposal liquid_waste->disposal

Caption: A logical diagram for the segregation and disposal of contaminated waste.

By adhering to these rigorous safety protocols, researchers can work confidently with novel chemical entities, ensuring that scientific advancement and personal safety proceed hand in hand.

References

  • Novel Chemicals with Unknown Hazards SOP . (n.d.). Environmental Health & Safety, University of Washington. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . (2011). National Research Council. The National Academies Press. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). SAMS Solutions. Retrieved from [Link]

  • Personal Protective Equipment (PPE) . (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Unknown Chemicals . (n.d.). Environmental Health and Safety, Purdue University. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan . (2023, March 15). Northwestern University. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . (2024, August 27). SAMS Solutions. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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